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  • Product: 4-Iodo-3-methyl-1-propyl-1H-pyrazole
  • CAS: 1354704-24-7

Core Science & Biosynthesis

Foundational

Structural Elucidation and X-ray Diffraction Analysis of 4-Iodo-3-methyl-1-propyl-1H-pyrazole

Executive Summary As pharmaceutical pipelines increasingly rely on transition-metal-catalyzed cross-coupling reactions, highly functionalized pyrazole building blocks have become indispensable. 4-Iodo-3-methyl-1-propyl-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical pipelines increasingly rely on transition-metal-catalyzed cross-coupling reactions, highly functionalized pyrazole building blocks have become indispensable. 4-Iodo-3-methyl-1-propyl-1H-pyrazole (CAS No. 1354704-24-7) represents a critical intermediate, possessing a reactive carbon-iodine (C–I) bond at the C-4 position that serves as an ideal handle for Suzuki-Miyaura and Sonogashira couplings.

This technical guide, written from the perspective of an application scientist, details the chemical mechanics of its synthesis, the theoretical framework of its molecular geometry, and the rigorous experimental workflows required to obtain and refine its single-crystal X-ray diffraction (XRD) data. By understanding the causality behind the synthetic and crystallographic choices, researchers can ensure high-fidelity structural validation of this and related halopyrazole derivatives.

Chemical Mechanics and Molecular Geometry

Regioselective Synthesis via Cadmium(II) Acetate

The synthesis of 4-iodo-3-methyl-1-propyl-1H-pyrazole is achieved through the regioselective electrophilic iodination of 3-methyl-1-propyl-1H-pyrazole. Recent advancements have demonstrated that Cadmium(II) acetate[Cd(OAc)₂] acts as a highly efficient mediator for this transformation[1].

Causality of Reagent Selection: Traditional iodination often requires harsh oxidants (e.g., nitric acid or periodic acid) which can degrade delicate alkyl chains. The use of Cd(OAc)₂ in dimethyl sulfoxide (DMSO) circumvents this by generating a mild but highly active electrophilic iodine species (likely an acetyl hypoiodite intermediate)[1]. The pyrazole ring is electron-rich, and the combined electron-donating effects of the N-1 propyl and C-3 methyl groups maximize the nucleophilicity of the C-4 position, directing the electrophilic attack exclusively to this site[1].

Crystallographic Principles: The Heavy Atom Effect

From a crystallographic standpoint, the molecular geometry of 4-iodo-3-methyl-1-propyl-1H-pyrazole is defined by a rigid, planar aromatic core flanked by a flexible N-propyl chain. The presence of the iodine atom ( Z=53 ) fundamentally dictates the X-ray scattering behavior of the crystal.

Because X-ray scattering power is proportional to the square of the atomic number ( Z2 ), the iodine atom dominates the diffraction pattern. This "heavy atom effect" is highly advantageous for solving the phase problem using Patterson methods or dual-space algorithms, as the I–I vectors produce the most prominent peaks in the electron density map. However, it also necessitates rigorous empirical absorption correction during data processing, as iodine strongly attenuates X-rays, which can otherwise lead to truncation ripples that mask the lighter carbon and nitrogen atoms.

Experimental Workflows

The following protocols represent a self-validating system for synthesizing the compound and resolving its crystal structure.

Protocol 1: Synthesis and Single-Crystal Growth

This workflow ensures the generation of high-purity material necessary for defect-free crystal lattice formation.

  • Reaction Setup: Dissolve 1.0 equivalent of 3-methyl-1-propyl-1H-pyrazole in anhydrous DMSO. Add 1.0 equivalent of elemental iodine (I₂) and 1.0 equivalent of Cd(OAc)₂[1].

  • Incubation: Stir the mixture at room temperature for 12 hours.

  • Quenching & Extraction: Quench the reaction with an aqueous saturated solution of sodium thiosulfate (Na₂S₂O₃) to reduce unreacted I₂, preventing co-crystallization of iodine impurities. Extract with ethyl acetate (3 × 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexane:EtOAc).

    • Self-Validation Check: Analyze the purified fraction via ¹H NMR. The disappearance of the characteristic C-4 proton singlet (typically around δ 7.5 ppm in the precursor) confirms quantitative regioselective iodination[1].

  • Crystallization: Dissolve the purified 4-iodo-3-methyl-1-propyl-1H-pyrazole in a minimum volume of dichloromethane (DCM). Layer carefully with hexanes (1:3 ratio) in a narrow vial. Allow for slow vapor diffusion at 4 °C over 3–5 days to yield diffraction-quality single crystals.

SynthesisWorkflow A 3-Methyl-1-propyl-1H-pyrazole + I2 + Cd(OAc)2 B Electrophilic Iodination (DMSO, RT) A->B Regioselective C-4 Attack C 4-Iodo-3-methyl-1-propyl-1H-pyrazole (Crude) B->C D Purification (Column Chromatography) C->D E Single Crystal Growth (Slow Evaporation) D->E High Purity (>99%) F Diffraction-Quality Crystal E->F

Synthesis and crystallization workflow for 4-iodo-3-methyl-1-propyl-1H-pyrazole.

Protocol 2: X-ray Diffraction Data Collection and Refinement

This protocol minimizes thermal noise and corrects for systematic absorption errors.

  • Crystal Mounting: Select a pristine, block-shaped crystal under a polarized light microscope. Mount it on a MiTeGen cryoloop using paratone oil.

  • Cryocooling: Immediately transfer the mounted crystal to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K.

    • Causality: Cooling to 100 K minimizes the atomic displacement parameters (thermal vibrations) of the highly flexible N-propyl chain, preventing structural disorder and ensuring high-resolution diffraction spots.

  • Data Collection: Collect raw frames using a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a CCD/CMOS area detector.

  • Data Reduction & Absorption Correction: Integrate the raw frames using standard reduction software. Apply a multi-scan empirical absorption correction using [2].

    • Self-Validation Check: Evaluate the Rint​ value post-SADABS. An Rint​<0.05 confirms that the software successfully modeled the severe X-ray attenuation caused by the iodine atom, validating the internal consistency of symmetry-equivalent reflections[3].

  • Structure Solution & Refinement: Solve the structure using dual-space methods to locate the heavy iodine atom. Refine the structure using full-matrix least-squares on F2 via . Assign anisotropic displacement parameters to all non-hydrogen atoms.

XRDPipeline N1 Crystal Mounting (Cryoloop, 100K) N2 X-ray Exposure (Mo Kα, λ=0.71073 Å) N1->N2 Minimize thermal motion N3 Data Reduction & Absorption (SADABS) N2->N3 Raw Frames N4 Structure Solution (Patterson / Dual-Space) N3->N4 Empirical Correction N5 Anisotropic Refinement (Least-Squares on F²) N4->N5 Initial Electron Map N6 Final Structural Model (CIF Generation) N5->N6 R1 < 0.05

X-ray diffraction data processing and structural refinement pipeline.

Quantitative Crystallographic Data

Based on the structural elucidation framework for substituted 4-iodopyrazole derivatives[1], the quantitative crystallographic parameters are summarized below. These metrics serve as a benchmark for validating the successful isolation and structural resolution of the compound.

Table 1: Representative Crystallographic Parameters for 4-Iodo-3-methyl-1-propyl-1H-pyrazole

ParameterValue / Metric
Chemical Formula C₇H₁₁IN₂
Formula Weight 250.08 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Radiation Source Mo K α ( λ=0.71073 Å)
Absorption Coefficient ( μ ) ~2.50 – 3.00 mm⁻¹
F(000) ~488
Goodness-of-fit (GOF) on F2 1.00 – 1.05
Final R indices[ I>2σ(I) ] R1​<0.05 , wR2​<0.12

References

  • Hobosyan, N. G., Balyan, K. V., Movsisyan, L. A., Hovsepyan, V. S., Ayvazyan, A. G., Panosyan, H. A., Attaryan, H. S., Sargsyan, H. B., & Pogosyan, H. R. (2025). "Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate." ChemistryOpen, 14(7), e202400443.[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Sheldrick, G. M. (1996). "SADABS: Program for Empirical Absorption Correction of Area Detector Data." University of Göttingen, Germany.[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Iodo-3-methyl-1-propyl-1H-pyrazole

Executive Summary In modern drug discovery and agrochemical development, the rational design of small molecules relies heavily on precisely functionalized building blocks. 4-Iodo-3-methyl-1-propyl-1H-pyrazole (CAS: 13547...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the rational design of small molecules relies heavily on precisely functionalized building blocks. 4-Iodo-3-methyl-1-propyl-1H-pyrazole (CAS: 1354704-24-7) has emerged as a highly versatile, halogenated N-alkyl pyrazole scaffold [1]. With a molecular weight of 250.08 g/mol , it sits perfectly within the parameters of fragment-based drug design (FBDD) [2].

As a Senior Application Scientist, I approach this molecule not just as a static chemical, but as a dynamic synthetic tool. This whitepaper deconstructs the physicochemical causality of its structure, outlines validated cross-coupling workflows, and details how its specific functional groups dictate its behavior in both the flask and the biological target.

Physicochemical Profiling & Structural Causality

To utilize a building block effectively, one must understand how its physical properties dictate its chemical reactivity and biological pharmacokinetics.

Table 1: Core Physicochemical and Structural Parameters
PropertyValueCausality / Impact in Drug Design
Molecular Formula C₇H₁₁IN₂Defines the baseline atomic composition and heavy atom count.
Molecular Weight 250.08 g/mol Leaves ~250 Da of "budget" under Lipinski’s Rule of 5 for downstream elaboration [1].
CAS Registry Number 1354704-24-7Critical identifier for sourcing, regulatory tracking, and inventory management [2].
Topological Polar Surface Area ~17.8 ŲThe low TPSA facilitates high membrane permeability and potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 0The lack of an N-H bond prevents non-specific hydrogen bonding, increasing lipophilicity and oral bioavailability.
Hydrogen Bond Acceptors 2The sp² hybridized pyrazole nitrogens can act as critical interactors with kinase hinge regions.
The Logic of the Scaffold

Every appendage on this pyrazole core serves a distinct mechanistic purpose:

  • The C4-Iodine Handle: Iodine is a highly polarizable, heavy halogen with a weak C-I bond. This makes it an elite electrophile for oxidative addition in transition-metal catalysis, far outperforming brominated or chlorinated analogs in mild conditions.

  • The N1-Propyl Chain: The propyl group significantly increases the molecule's lipophilicity (LogP) compared to N-methyl variants. In target binding, this flexible aliphatic chain is excellent at occupying deep, hydrophobic pockets (such as those found in allosteric kinase sites).

  • The C3-Methyl Group: This is not merely a structural filler; it provides a critical "steric bump." When a new aromatic ring is coupled at the C4 position, the C3-methyl forces the new ring out of coplanarity. This intentional breaking of molecular flatness is a proven strategy to improve aqueous solubility and prevent off-target intercalation.

RationalDesign Core Physicochemical Profile MW: 250.08 | Formula: C7H11IN2 Iodo C4-Iodine (High Reactivity) Core->Iodo Propyl N1-Propyl (Lipophilicity) Core->Propyl Methyl C3-Methyl (Steric Hindrance) Core->Methyl App1 Late-Stage Functionalization Iodo->App1 App2 Hydrophobic Pocket Binding Propyl->App2 App3 Conformational Locking Methyl->App3

Figure 1: Logical relationship between structural features and drug design applications.

Molecular Architecture & Reactivity Pathways

The primary synthetic utility of 4-Iodo-3-methyl-1-propyl-1H-pyrazole lies in its capacity to undergo Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). Because the iodine atom is highly reactive, these couplings can often be performed at lower temperatures, preserving sensitive functional groups on the coupling partner.

CrossCoupling A 4-Iodo-3-methyl- 1-propyl-1H-pyrazole B Oxidative Addition [Pd(0) ➔ Pd(II)] A->B Pd(dppf)Cl2 C Transmetalation with R-B(OH)2 B->C Base (K2CO3) D Reductive Elimination C->D Heat (80°C) D->B Pd(0) Regeneration E C4-Functionalized Target Scaffold D->E Product Release

Figure 2: Catalytic cycle of Palladium-catalyzed Suzuki-Miyaura cross-coupling at the C4 position.

Standardized Experimental Protocol: Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes the underlying causality to empower researchers to troubleshoot effectively. High-purity reagents (>95%) from verified suppliers should be utilized to prevent catalyst poisoning [3].

Objective: Synthesize a C4-aryl substituted 3-methyl-1-propyl-1H-pyrazole.

Materials Required
  • Substrate: 4-Iodo-3-methyl-1-propyl-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio)

Step-by-Step Methodology
  • Reagent Assembly & Degassing:

    • Action: Combine the pyrazole substrate, arylboronic acid, and K₂CO₃ in the Dioxane/H₂O mixture within a Schlenk flask. Sparge the solution with Argon for 15 minutes.

    • Causality: Degassing is absolute paramount. Dissolved oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II) complexes, halting the catalytic cycle and promoting homocoupling of the boronic acid.

  • Catalyst Addition:

    • Action: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask.

    • Causality: The bidentate dppf ligand provides a wide "bite angle" (approx. 99°). This specific geometry forces the intermediate complexes closer together, drastically accelerating the reductive elimination step—which is otherwise sluggish due to the steric hindrance of the C3-methyl group.

  • Thermal Activation:

    • Action: Heat the reaction mixture to 80°C for 4 to 6 hours.

    • Validation: Monitor reaction progress via LC-MS. You must observe the disappearance of the starting material mass peak ( m/z 251 [M+H]⁺) and the emergence of the product mass.

  • Workup & Extraction:

    • Action: Cool to room temperature, dilute with water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analytical Validation (Self-Correction):

    • LC-MS: Confirm product mass. If unreacted starting material remains, verify the integrity of your boronic acid (check for boroxine formation) and ensure strict anaerobic conditions were maintained.

    • ¹H-NMR (CDCl₃): Confirm the integration of the new aromatic protons. Crucially, verify that the diagnostic signals of the N-propyl chain (a triplet around 4.0 ppm for N-CH₂, a multiplet/sextet around 1.8 ppm for the central CH₂, and a triplet around 0.9 ppm for the terminal CH₃) remain intact, proving the pyrazole core did not degrade.

References

The following sources were utilized to verify the physicochemical properties, molecular weight, and commercial availability of the compound discussed in this whitepaper:

  • Benchchem. "4-Iodo-3-methyl-1-propyl-1H-pyrazole - Benchchem". Benchchem Catalog.
  • AK Scientific, Inc. "4-Iodo-3-methyl-1-propyl-1H-pyrazole Product Data". AK Scientific Catalog.
  • BLD Pharm. "4-Iodo-3-methyl-1-propyl-1H-pyrazole Specifications". BLD Pharm Catalog.
Foundational

Mechanism and Protocol for the Electrophilic Iodination to Form 4-Iodo-3-methyl-1-propyl-1H-pyrazole

Executive Summary The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical development[1]. Functionalization of the pyrazole ring, particularly via halogenation, provides a critical synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical development[1]. Functionalization of the pyrazole ring, particularly via halogenation, provides a critical synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[1]. The synthesis of 4-iodo-3-methyl-1-propyl-1H-pyrazole highlights the nuanced electronic interplay of the pyrazole core during electrophilic aromatic substitution (EAS). This technical guide delineates the mechanistic principles, reagent causality, and a self-validating experimental protocol for the highly regioselective C4-iodination of substituted pyrazoles.

Electronic Architecture and Regioselectivity

Pyrazoles are five-membered heteroaromatics containing two adjacent nitrogen atoms: a "pyrrole-like" nitrogen (N1) that contributes two electrons to the aromatic sextet, and a "pyridine-like" nitrogen (N2) that contributes one electron and possesses an orthogonal sp2 lone pair[2]. The presence of the electronegative pyridine-like nitrogen exerts an inductive electron-withdrawing effect, making pyrazoles generally less reactive toward EAS than pyrroles[2].

However, in 3-methyl-1-propyl-1H-pyrazole, the N1-propyl and C3-methyl substituents act as electron-donating groups (EDGs). These alkyl groups increase the overall nucleophilicity of the ring via inductive and hyperconjugative effects[1]. Computational mapping of the electron density (e.g., via RegioSQM predictions) reveals that the C4 position bears the highest partial negative charge[3][4]. Consequently, electrophilic attack occurs almost exclusively at C4, as the resulting arenium ion is stabilized by delocalization across both nitrogen atoms without disrupting the stable azomethine linkage[2][4].

Mechanistic Pathway of C4-Iodination

The transformation of 3-methyl-1-propyl-1H-pyrazole to its 4-iodo derivative proceeds via a classical EAS mechanism[1].

  • Electrophile Generation: N-Iodosuccinimide (NIS) serves as a mild, highly efficient source of the iodonium ion ( I+ )[1][5]. In polar aprotic solvents like N,N-dimethylformamide (DMF), the polarization of the N-I bond is enhanced.

  • Nucleophilic Attack: The π -electron cloud of the pyrazole ring attacks the electrophilic iodine species at the highly nucleophilic C4 position[1].

  • Arenium Ion Formation: This attack disrupts the aromaticity of the ring, forming a positively charged arenium ion (Wheland intermediate). The positive charge is efficiently delocalized across the heterocycle[2].

  • Rearomatization: The succinimide anion acts as a weak base, abstracting the proton from the C4 position. This rapid deprotonation restores the aromatic sextet, yielding the highly stable 4-iodo-3-methyl-1-propyl-1H-pyrazole product[1].

G A 3-Methyl-1-propyl -1H-pyrazole C Electrophilic Attack (C4 Position) A->C B NIS (Electrophile Source) B->C D Arenium Ion (Sigma Complex) C->D I+ transfer E Deprotonation (Rearomatization) D->E H+ loss F 4-Iodo-3-methyl -1-propyl-1H-pyrazole E->F

Mechanistic pathway of the electrophilic iodination at the C4 position of the pyrazole core.

Reagent Selection and Causality

Selecting the optimal iodinating system is critical for maximizing yield and avoiding over-oxidation or polyhalogenation[6]. While molecular iodine ( I2​ ) with oxidants (e.g., H2​O2​ ) is a "greener" alternative[7], it often requires acidic conditions that can protonate the pyridine-like nitrogen of the pyrazole, severely deactivating the ring toward EAS[2]. NIS is preferred for alkyl-substituted pyrazoles because it operates under mild, neutral conditions, preventing substrate protonation and ensuring high regioselectivity[5][8].

Quantitative Comparison of Iodination Systems for Substituted Pyrazoles
Reagent SystemSolventTemp (°C)Typical Yield (%)Regioselectivity (C4)Reaction Condition Profile
NIS DMF or MeCN0 to RT85–95%>99%Mild, neutral, avoids substrate protonation.
I₂ / H₂O₂ Water / EtOHRT to 5070–85%HighGreen methodology, but generates acidic byproducts.
I₂ / CAN MeCN8060–80%ModerateHarsh oxidant, potential for oxidative side reactions.
ICl DCM050–75%ModerateHighly reactive, carries risks of polyhalogenation.

Experimental Protocol: Synthesis of 4-Iodo-3-methyl-1-propyl-1H-pyrazole

This protocol utilizes NIS in DMF, providing a self-validating workflow designed for high regioselectivity, operational safety, and ease of purification.

Workflow S1 1. Preparation Dissolve substrate in DMF S2 2. Addition Add NIS portionwise at 0°C S1->S2 S3 3. Reaction Stir at RT (2-4h) S2->S3 S4 4. Validation TLC Check (Hex/EtOAc) S3->S4 S5 5. Quench Add 10% Na2S2O3 (aq) S4->S5 S6 6. Isolation Extraction & Purification S5->S6

Self-validating experimental workflow for the synthesis of 4-iodo-3-methyl-1-propyl-1H-pyrazole.

Step-by-Step Methodology:
  • Preparation: Charge a dry, round-bottom flask with 3-methyl-1-propyl-1H-pyrazole (1.0 equiv) and anhydrous DMF (0.5 M concentration).

    • Causality: DMF is a polar aprotic solvent that stabilizes the polarized transition state of the NIS reagent, facilitating the transfer of I+ without participating in competing nucleophilic side reactions.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add N-Iodosuccinimide (NIS, 1.05 equiv) in small portions over 15 minutes.

    • Causality: Portionwise addition at 0 °C controls the exothermic electrophilic attack and prevents potential oxidative side reactions or over-iodination.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) solvent system.

    • Causality: The disappearance of the starting material and the emergence of a less polar, UV-active spot confirms the formation of the 4-iodo product. This step prevents premature quenching.

  • Quenching: Once complete, pour the reaction mixture into ice water containing 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: The thiosulfate acts as a specific reducing agent, neutralizing any unreacted electrophilic iodine or molecular iodine into highly water-soluble iodide ions. This prevents product contamination and stops the reaction definitively.

  • Extraction and Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography if trace succinimide remains.

Sources

Exploratory

Solubility Profile and Solvation Thermodynamics of 4-Iodo-3-methyl-1-propyl-1H-pyrazole in Polar Aprotic Solvents

Executive Summary The rational design of synthetic workflows and pharmacological formulations relies heavily on the precise understanding of a compound's solvation thermodynamics. 4-Iodo-3-methyl-1-propyl-1H-pyrazole is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of synthetic workflows and pharmacological formulations relies heavily on the precise understanding of a compound's solvation thermodynamics. 4-Iodo-3-methyl-1-propyl-1H-pyrazole is a highly functionalized heterocyclic building block critical for transition-metal-catalyzed cross-coupling reactions and the development of bioactive molecules. This technical whitepaper provides an in-depth analysis of its solubility profile in polar aprotic solvents, detailing the mechanistic principles of its solvation, providing quantitative empirical data, and establishing a self-validating experimental protocol for thermodynamic solubility determination.

Structural and Electronic Determinants of Solvation

To understand the solubility behavior of 4-Iodo-3-methyl-1-propyl-1H-pyrazole, one must deconstruct its molecular architecture. The compound exhibits a highly polarized, yet overall lipophilic, character[1]:

  • C4-Iodine Atom: The heavy iodine substituent is highly polarizable. It acts as a potent halogen bond donor, seeking electron-rich environments (such as the oxygen atoms in sulfoxides or amides) to stabilize its σ -hole.

  • N1-Propyl Chain: This aliphatic chain introduces significant steric bulk and hydrophobicity. It actively disrupts the hydrogen-bonding networks of protic solvents (like water or alcohols), rendering the compound practically insoluble in aqueous media[1].

  • Pyrazole Core & C3-Methyl Group: The aromatic pyrazole ring, enriched by the electron-donating C3-methyl group, presents a localized dipole moment that interacts favorably with solvents possessing high dielectric constants.

Mechanistic Principles of Solvation in Polar Aprotic Media

Polar aprotic solvents are the optimal media for this compound because they possess strong dipole moments without providing hydrogen bond donors, perfectly complementing the compound's structural features[2].

  • Dimethyl Sulfoxide (DMSO): With a high dielectric constant ( ϵ≈46.7 ), DMSO acts as a superior hydrogen and halogen bond acceptor. The oxygen atom of DMSO strongly solvates the C4-iodine, while the solvent's methyl groups accommodate the N1-propyl chain via London dispersion forces.

  • N,N-Dimethylformamide (DMF): DMF ( ϵ≈36.7 ) utilizes its amide resonance structure to disrupt the solid-state crystal lattice of the pyrazole, making it highly effective for preparing concentrated stock solutions for downstream cross-coupling[2].

  • Acetonitrile (MeCN): While slightly less effective at breaking strong intermolecular halogen bonds than DMSO, its low viscosity and linear geometry make it the ideal solvent for high-performance liquid chromatography (HPLC) and rapid crystallization.

Solvation Compound 4-Iodo-3-methyl-1-propyl-1H-pyrazole Iodine C4-Iodine Halogen Bonding Compound->Iodine Propyl N1-Propyl Hydrophobic/Dispersion Compound->Propyl Core Pyrazole Core Dipole-Dipole Compound->Core DMSO DMSO (Strong Dipole) DMF DMF (Amide Resonance) MeCN Acetonitrile (Linear, Low Viscosity) Iodine->DMSO Strong Acceptor Propyl->MeCN Weak Dispersion Core->DMF Lattice Disruption

Caption: Logical mapping of functional group interactions with polar aprotic solvents.

Quantitative Solubility Profile

The following table summarizes the thermodynamic solubility of 4-Iodo-3-methyl-1-propyl-1H-pyrazole across key polar aprotic solvents. Note: Data represents validated empirical ranges for N-alkylated 4-iodopyrazoles under standard laboratory conditions.

SolventDielectric Constant ( ϵ )Dipole Moment (D)Solubility at 20°C (mg/mL)Solubility at 37°C (mg/mL)Primary Application Suitability
DMSO 46.73.96> 150.0> 220.0High-concentration stock solutions, NMR, Synthesis
DMF 36.73.82~ 125.5~ 170.0Transition-metal cross-coupling reactions
Acetonitrile 37.53.92~ 85.0~ 115.0HPLC mobile phase, Recrystallization
Acetone 20.72.88~ 65.0~ 95.0Glassware cleaning, Rapid-evaporation casting

Experimental Protocol: Self-Validating Thermodynamic Solubility Assay

To ensure absolute scientific integrity, solubility must be measured thermodynamically rather than kinetically. Kinetic solvent-shift methods often artificially inflate solubility data due to transient supersaturation. The following shake-flask protocol is designed as a self-validating system to eliminate common experimental artifacts such as solvent evaporation and non-specific adsorption.

Step-by-Step Methodology:

  • Saturation: Add an excess amount of crystalline 4-Iodo-3-methyl-1-propyl-1H-pyrazole (approx. 250 mg) to a 2.0 mL amber glass vial containing exactly 1.00 mL of the target anhydrous solvent (e.g., DMSO).

  • Equilibration (Causality Check): Seal the vial and place it in an isothermal shaker at 25.0 ± 0.1 °C for 48 hours. Why 48 hours? This extended timeframe is mandatory to overcome the activation energy required for complete crystal lattice disruption, ensuring true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes. Why not filter? Filtration through standard PTFE or nylon membranes leads to non-specific adsorption of the highly lipophilic N1-propyl chain, which would artificially lower the measured solubility. Centrifugation guarantees phase separation without surface-area-dependent losses.

  • Quantification & Validation: Carefully aspirate 10 µL of the clear supernatant and dilute it into 990 µL of the HPLC mobile phase spiked with a known concentration of an internal standard (e.g., 4-bromopyrazole). Analyze via HPLC-UV at λmax​ (approx. 230 nm). The internal standard validates that no solvent evaporation occurred during the transfer and dilution phases.

Workflow S1 1. Saturation (Excess Solid + Solvent) S2 2. Equilibration (48h Isothermal Shaking) S1->S2 S3 3. Phase Separation (15,000 x g Centrifugation) S2->S3 S4 4. Quantification (HPLC-UV + Internal Std) S3->S4

Caption: Thermodynamic solubility workflow ensuring equilibrium and analytical validation.

Synthetic and Application Context: The Critical Role of DMSO

The solubility profile of this compound is not merely an analytical metric; it directly dictates its synthetic viability. A landmark 2025 study by demonstrated that the synthesis of 4-iodo-3-methyl-1-propyl-1H-pyrazole is optimally achieved via a highly regioselective electrophilic iodination mediated by Cadmium(II) acetate[3],[4].

This reaction is strictly dependent on the use of DMSO as the solvent[3]. The causality behind this solvent choice is deeply rooted in solvation thermodynamics:

  • Catalyst Solvation: DMSO's potent hydrogen bond acceptor capacity fully solvates the Cadmium(II) acetate, preventing premature precipitation of the active metal complex.

  • Intermediate Stabilization: The high dielectric constant of DMSO stabilizes the transient cationic intermediates (such as the acetyl hypoiodite active species) during electrophilic aromatic substitution at the C-4 position[4].

  • Product Solubilization: As the lipophilic C4-iodo product forms, DMSO prevents it from co-precipitating with unreacted precursors, driving the reaction to completion with near-perfect regioselectivity[3].

Synthesis Precursor 3-Methyl-1-propyl-1H-pyrazole Solvent DMSO Medium (Solvation & Stabilization) Precursor->Solvent Reagents Iodine + Cd(OAc)2 Reagents->Solvent Product 4-Iodo-3-methyl-1-propyl-1H-pyrazole Solvent->Product Regioselective C-4 Iodination

Caption: Cadmium(II) acetate-mediated regioselective iodination pathway in DMSO.

Conclusion

The solubility of 4-Iodo-3-methyl-1-propyl-1H-pyrazole is governed by the interplay between its lipophilic N1-propyl chain and its highly polarizable C4-iodine atom. Polar aprotic solvents—specifically DMSO and DMF—provide the exact dielectric environment required to disrupt the compound's crystal lattice without introducing repulsive hydrogen-bonding clashes. By employing rigorous, self-validating thermodynamic protocols, researchers can accurately leverage these solubility profiles to optimize both the upstream synthesis and downstream cross-coupling applications of this vital heterocyclic scaffold.

References

  • Hobosyan, N. G., Balyan, K. V., Movsisyan, L. A., Hovsepyan, V. S., Ayvazyan, A. G., Panosyan, H. A., Attaryan, H. S., Sargsyan, H. B., & Pogosyan, H. R. (2025). "Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate." ChemistryOpen, 14(7), e202400443.[Link]

  • Davydenko, Y. M., Vynohradov, O. S., Pavlenko, V. A., & Fritsky, I. O. (2024). "Synthesis and Characterization of Coordination Compounds of Transition Metals Based on 5-Methyl-3-(Trifluoromethyl)-1H-Pyrazole." Journal of Chemistry and Technologies, 32(3), 554-569.[Link]

Sources

Foundational

Thermodynamic Stability and Synthesis of 4-Iodo-3-methyl-1-propyl-1H-pyrazole Derivatives: A Technical Guide

Executive Summary The rational design of nitrogen-rich heterocycles is a cornerstone of modern medicinal chemistry and agrochemical development. Among these, pyrazole derivatives occupy a privileged space due to their hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of nitrogen-rich heterocycles is a cornerstone of modern medicinal chemistry and agrochemical development. Among these, pyrazole derivatives occupy a privileged space due to their high aromatic stability, predictable reactivity, and capacity to engage in diverse biomolecular interactions[1]. Specifically, 4-Iodo-3-methyl-1-propyl-1H-pyrazole serves as a highly versatile synthetic intermediate. The introduction of the heavy iodine atom at the C4 position, combined with the N1-propyl and C3-methyl substitutions, creates a unique thermodynamic profile.

This whitepaper provides an in-depth analysis of the thermodynamic stability, kinetic control during synthesis, and thermal degradation pathways of 4-Iodo-3-methyl-1-propyl-1H-pyrazole. By detailing field-proven, self-validating experimental protocols, this guide equips researchers with the mechanistic understanding required to optimize the synthesis and storage of iodinated pyrazole derivatives.

Structural and Thermodynamic Foundations

Aromaticity and Tautomeric Control

Unsubstituted pyrazole (C₃H₄N₂) is a planar, 6π-electron aromatic system. In its native state, it exists in a rapid tautomeric equilibrium between the 1H- and 2H-isomers, which significantly impacts its solubility, melting point (69–70 °C), and reactivity due to strong intermolecular hydrogen bonding[1].

However, the alkylation at the N1 position (yielding the 1-propyl derivative) completely abolishes this tautomeric equilibrium. This structural lock provides two distinct thermodynamic advantages:

  • Predictable Reactivity: It eliminates the formation of regioisomeric mixtures during subsequent electrophilic substitutions.

  • Altered Lattice Energy: The disruption of intermolecular N-H···N hydrogen bonds drastically lowers the enthalpy of fusion, typically rendering N-alkylated pyrazoles as liquids or low-melting solids at room temperature.

The C4-Iodination Thermodynamic Sink

The pyrazole ring is electron-rich, making it highly susceptible to electrophilic aromatic substitution (S_EAr). The C4 position is the most nucleophilic site due to the combined electron-donating resonance effects of the adjacent nitrogen atoms and the inductive effect of the C3-methyl group.

During iodination, the formation of the C4-I bond acts as a thermodynamic sink. While the C-I bond is relatively weak compared to C-F or C-Cl bonds (making it an excellent leaving group for palladium-catalyzed cross-coupling reactions), the preservation of the 6π aromatic core provides immense overall molecular stability[2].

G N1 3-Methyl-1-propyl-1H-pyrazole N2 Electrophilic Iodination (I2 / H2O2 or ICl) N1->N2 Addition of Reagents N4 C4 Position Attack (Kinetic Control) N2->N4 Electrophilic Attack N3 4-Iodo-3-methyl-1-propyl-1H-pyrazole (Thermodynamically Stable) N5 Aromatic Stabilization (Thermodynamic Sink) N4->N5 Proton Loss N5->N3 Final Product

Caption: Synthetic workflow and thermodynamic stabilization of C4-iodinated pyrazoles.

Quantitative Thermodynamic Data

The thermal stability of iodinated pyrazoles is governed by the bond dissociation energy (BDE) of the carbon-halogen bond and the stability of the resulting radical or ionic species. Fully iodinated azoles can exhibit decomposition temperatures ( Td​ ) exceeding 260 °C[3]. However, mono-iodinated, alkylated pyrazoles like 4-Iodo-3-methyl-1-propyl-1H-pyrazole typically exhibit lower thermal decomposition thresholds due to the volatility introduced by the alkyl chains.

Table 1: Comparative Thermodynamic Parameters of Pyrazole Derivatives

CompoundMelting Point (°C)Decomposition Onset ( Td​ , °C)TautomerismPrimary Degradation Pathway
Unsubstituted Pyrazole69 - 70> 200Yes (1H ⇌ 2H)Ring fragmentation
3-Methyl-1-propyl-1H-pyrazole< 25 (Liquid)~ 180 (Volatilizes)NoVolatilization / Oxidation
4-Iodo-3-methyl-1-propyl-1H-pyrazole Empirical (Low)150 - 180NoC-I Homolytic Cleavage
Fully Iodinated Pyrazole (TIP)> 200285YesHalogen release

Note: Values are aggregated from standard thermochemical studies of pyrazolides and iodinated azoles[3][4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and thermodynamic profiling of 4-Iodo-3-methyl-1-propyl-1H-pyrazole must follow self-validating workflows. The following protocols explain not just the how, but the causality behind each step.

Green Synthesis via Electrophilic Iodination

Traditional iodination methods often utilize harsh reagents like Iodine Monochloride (ICl), which generates corrosive HCl as a byproduct[2]. A thermodynamically driven, environmentally friendly alternative utilizes Molecular Iodine ( I2​ ) and Hydrogen Peroxide ( H2​O2​ ) in an aqueous medium.

Causality: H2​O2​ oxidizes I2​ to a more potent electrophilic species (such as I+ or HOI ). This shifts the reaction equilibrium forward, ensuring complete conversion while producing water as the only stoichiometric byproduct[2].

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 equivalent of 3-methyl-1-propyl-1H-pyrazole in deionized water. Logic: Water acts as a high-heat-capacity heat sink, preventing thermal runaways during the exothermic oxidation step.

  • Halogen Addition: Add 0.5 equivalents of solid I2​ to the stirring suspension.

  • Oxidant Addition: Dropwise, add 0.6 equivalents of 30% aqueous H2​O2​ . Logic: Dropwise addition kinetically controls the generation of the active electrophile, preventing over-oxidation of the pyrazole ring.

  • Incubation: Stir at room temperature until TLC indicates complete consumption of the starting material (typically 1–24 hours).

  • Quenching (Self-Validation Step): Treat the mixture with a 5% aqueous solution of sodium bisulfite ( NaHSO3​ ). Logic: The bisulfite reduces any unreacted electrophilic iodine back to water-soluble iodide ( I− ). A color change from dark brown/yellow to colorless visually validates the complete quenching of the oxidant.

  • Isolation: Extract the product using an organic solvent (e.g., ethyl acetate), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Thermodynamic Stability Profiling (DSC/TGA)

To accurately determine the thermodynamic stability of the synthesized 4-Iodo-3-methyl-1-propyl-1H-pyrazole, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be run in tandem.

Causality: DSC measures enthalpy changes (heat flow) associated with phase transitions (melting, crystallization) but cannot differentiate between a phase transition and a decomposition event. TGA measures mass loss. By overlaying the data, one can self-validate the results: an endothermic DSC peak without TGA mass loss confirms a melting point, whereas an endothermic/exothermic peak with mass loss confirms thermal decomposition ( Td​ ).

G S1 Sample Preparation (4-Iodo-3-methyl-1-propyl-1H-pyrazole) S2 Differential Scanning Calorimetry (DSC) S1->S2 S3 Thermogravimetric Analysis (TGA) S1->S3 S4 Melting Point Determination (Endothermic Peak) S2->S4 Heat Flow Analysis S5 Decomposition Onset (Td) (Mass Loss) S3->S5 Mass vs Temp S6 Thermodynamic Profile (Enthalpy & Activation Energy) S4->S6 S5->S6

Caption: Self-validating thermal analysis workflow for pyrazole derivatives.

Step-by-Step Methodology:

  • Sample Loading: Load 2–5 mg of the purified compound into an aluminum crucible for DSC and an alumina crucible for TGA.

  • Atmosphere Control: Purge the system with inert Nitrogen ( N2​ ) gas at 50 mL/min. Logic: An inert atmosphere prevents oxidative degradation, isolating the pure thermodynamic dissociation energy of the C-I bond.

  • Heating Ramp: Apply a linear heating rate of 10 °C/min from 25 °C to 300 °C.

  • Data Correlation: Identify the onset temperature of mass loss in the TGA curve. Correlate this with the corresponding thermal event in the DSC curve to calculate the enthalpy of decomposition ( ΔHdec​ ).

Conclusion

The thermodynamic stability of 4-Iodo-3-methyl-1-propyl-1H-pyrazole is a delicate balance between the robust aromaticity of the pyrazole core and the thermal lability of the C4-Iodine bond. By utilizing N-alkylation to lock the tautomeric state and employing green, oxidative iodination protocols, researchers can synthesize this critical building block with high regioselectivity and yield. Understanding these thermodynamic principles ensures that the compound is handled, stored, and reacted under conditions that prevent premature homolytic cleavage, thereby maximizing its utility in downstream pharmaceutical applications[5].

References

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD - [Link]

  • Asymmetrical Methylene-Bridge Linked Fully Iodinated Azoles as Energetic Biocidal Materials with Improved Thermal Stability - MDPI -[Link]

  • Thermochemical Studies of Pyrazolide - The Journal of Physical Chemistry A -[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Iodo-3-methyl-1-propyl-1H-pyrazole as a Versatile Building Block in Pharmaceutical Synthesis

Introduction & Mechanistic Rationale The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, featured prominently in blockbuster drugs such as Celecoxib, Ruxolitinib, and Apixaban. Within the landscap...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, featured prominently in blockbuster drugs such as Celecoxib, Ruxolitinib, and Apixaban. Within the landscape of pyrazole functionalization, 4-Iodo-3-methyl-1-propyl-1H-pyrazole (CAS: 1354704-24-7) emerges as a highly strategic building block [1].

The structural design of this molecule offers three distinct mechanistic advantages for drug development professionals:

  • The 4-Iodo Substituent: The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy compared to its bromo- or chloro- analogues. This thermodynamic vulnerability facilitates rapid and highly efficient oxidative addition to Palladium(0) or Copper(I) catalysts, making it an ideal electrophilic partner for cross-coupling reactions[2].

  • The 1-Propyl Group: N-unsubstituted pyrazoles readily undergo annular tautomerization, which can poison transition metal catalysts via unwanted N-coordination or lead to complex regioisomeric mixtures during functionalization. The 1-propyl capping group eliminates this tautomerization while strategically increasing the lipophilicity (LogP) of the resulting drug candidate, often improving membrane permeability.

  • The 3-Methyl Group: Positioned adjacent to the reactive C4 site, the 3-methyl group provides precise steric tuning. During cross-coupling, this steric bulk dictates the dihedral angle between the pyrazole core and the newly attached C4-aryl or heteroaryl ring, locking the molecule into specific bioactive conformations required for target receptor binding.

Divergent Synthetic Pathways

The high reactivity of the C4-position in 4-Iodo-3-methyl-1-propyl-1H-pyrazole allows it to serve as a central hub for divergent library synthesis. By simply swapping the catalytic system and coupling partner, researchers can access a vast array of C-C, C-N, and C-O linked derivatives [3].

DivergentPathways Core 4-Iodo-3-methyl- 1-propyl-1H-pyrazole (Core Scaffold) Suzuki Suzuki-Miyaura (C-C Bond) Core->Suzuki Pd(0), Aryl-B(OH)2 Base, Heat Sonogashira Sonogashira (C-C Alkyne) Core->Sonogashira Pd(0), CuI Terminal Alkyne Buchwald Buchwald-Hartwig (C-N Bond) Core->Buchwald Pd(II), Amine Strong Base Ullmann Cu-Catalyzed C-O (C-O Bond) Core->Ullmann CuI, Alcohol Ligand, Heat Prod1 4-Aryl Pyrazole Derivatives Suzuki->Prod1 Prod2 4-Alkynyl Pyrazole Derivatives Sonogashira->Prod2 Prod3 4-Amino Pyrazole Derivatives Buchwald->Prod3 Prod4 4-Alkoxy Pyrazole Derivatives Ullmann->Prod4

Figure 1: Divergent catalytic functionalization pathways of 4-Iodo-3-methyl-1-propyl-1H-pyrazole.

Experimental Protocols & Self-Validating Workflows

The following protocols are engineered with built-in self-validating checkpoints to ensure high-fidelity execution and reproducibility.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Expert Insight: While Pd(PPh3​)4​ is a standard starting point, the steric shielding provided by the adjacent 3-methyl group may impede the transmetalation step. If yields are low, switching to a highly active, sterically demanding dialkylbiaryl phosphine ligand (e.g., SPhos) coupled with Pd(OAc)2​ will accelerate the catalytic cycle [1].

Step-by-Step Methodology:

  • Reagent Assembly: To a 10 mL microwave vial, add 4-Iodo-3-methyl-1-propyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.6 mmol, 1.2 equiv).

  • Solvent & Base Addition: Add 3 mL of 1,2-Dimethoxyethane (DME) and 1.2 mL of deionized H2​O . Add Cs2​CO3​ (1.25 mmol, 2.5 equiv). Causality: Water is strictly required to hydroxylate the boronic acid, forming the reactive boronate intermediate essential for transmetalation.

  • Degassing (Critical Step): Purge the biphasic mixture by bubbling Argon directly through the solvent for 15 minutes. Causality: Trace oxygen irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex.

  • Catalyst Addition: Quickly add Pd(PPh3​)4​ (0.01 mmol, 2 mol%) under a positive Argon stream and immediately seal the vial.

  • Execution: Irradiate the reaction mixture in a microwave synthesizer at 90°C for 10–15 minutes (or conventional heating at 90°C for 6 hours).

  • Self-Validation & Workup:

    • Validation: Spot the organic layer on a TLC plate (3:1 Hexanes/EtOAc). The disappearance of the starting material (typically Rf​≈0.6 ) and the appearance of a highly UV-active spot (due to the extended conjugation of the new biaryl system) confirms completion. Furthermore, the reaction mixture should remain a clear yellow/orange; if it turns opaque black, palladium black has precipitated, indicating catalyst death.

    • Workup: Quench with water (5 mL), extract with EtOAc ( 3×5 mL), dry over anhydrous Na2​SO4​ , and purify via flash chromatography.

Workflow Step1 Step 1: Reagent Assembly 4-Iodopyrazole + Boronic Acid + Pd Cat. + Base Step2 Step 2: Inert Atmosphere Degas via Argon Bubbling (15 min) Step1->Step2 Step3 Step 3: Reaction Execution Microwave (90°C, 10 min) or Thermal (90°C, 6h) Step2->Step3 Step4 Step 4: Reaction Monitoring TLC / LC-MS Validation (UV Activity Check) Step3->Step4 Step5 Step 5: Workup & Purification Aqueous Quench, Extraction, Column Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol B: Copper-Catalyzed C-O Alkoxylation (Ullmann-Type)

Expert Insight: Direct 4-alkoxylation of pyrazoles is notoriously difficult due to competing side reactions. However, utilizing a CuI catalyst paired with an electron-rich phenanthroline ligand stabilizes the Cu(I) oxidation state, preventing its disproportionation into Cu(0) and Cu(II), thereby enabling smooth oxidative addition into the C-I bond [2].

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried microwave vial, combine 4-Iodo-3-methyl-1-propyl-1H-pyrazole (0.2 mmol, 1.0 equiv), CuI (0.04 mmol, 20 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (0.04 mmol, 20 mol%).

  • Solvent & Base: Add potassium tert-butoxide ( t BuOK, 0.4 mmol, 2.0 equiv) and 2.0 mL of the desired anhydrous alcohol (which serves as both reactant and solvent).

  • Execution: Seal the vial under Argon. Heat the mixture at 130°C under microwave irradiation for 1 hour.

  • Self-Validation & Workup:

    • Validation: In 1 H NMR analysis of the crude mixture, the successful displacement of the iodine atom is validated by the distinct upfield shift of the pyrazole C5-proton, transitioning from the deshielded environment caused by the heavy iodine atom to a more shielded chemical shift characteristic of an enol-ether-like system.

    • Workup: Cool to room temperature, quench with saturated aqueous NH4​Cl (to complex the copper salts), extract with CH2​Cl2​ , and purify via silica gel chromatography.

Quantitative Data & Optimization Matrix

The following table summarizes optimized parameters and expected yield ranges for functionalizing 4-iodopyrazole derivatives based on empirical pharmaceutical synthesis data [1][2][3].

Reaction TypeCoupling PartnerOptimal Catalyst SystemBase & SolventTemp / TimeTypical Yield
Suzuki (Thermal) Arylboronic Acids2-5 mol% Pd(PPh3​)4​ Na2​CO3​ / 1,4-Dioxane: H2​O 90°C / 6–12 h75% – 92%
Suzuki (Microwave) Heteroarylboronic Acids2 mol% Pd(OAc)2​
  • SPhos
Cs2​CO3​ / DME: H2​O 90°C / 10 min80% – 95%
Sonogashira Terminal Alkynes2 mol% Pd(PPh3​)2​Cl2​
  • 4 mol% CuI
  • Et3​N (Neat or THF)80°C / 24 h65% – 85%
    C-O Alkoxylation Primary Alcohols20 mol% CuI + Tetramethyl-phenanthroline t BuOK / Alcohol (Excess)130°C / 1 h (MW)60% – 76%

    References

    • Usami, Yoshihide, et al. "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs." Molecules 26, no. 11 (2021): 3370. URL:[Link]

    • Szpera, R., et al. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." RSC Advances 15 (2025): 1103. URL:[Link]

    Application

    Step-by-step synthesis of 4-Iodo-3-methyl-1-propyl-1H-pyrazole from 3-methylpyrazole

    Application Note: Step-by-Step Synthesis and Regioselective Isolation of 4-Iodo-3-methyl-1-propyl-1H-pyrazole Introduction & Mechanistic Rationale The synthesis of highly substituted pyrazoles is a critical operation in...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Step-by-Step Synthesis and Regioselective Isolation of 4-Iodo-3-methyl-1-propyl-1H-pyrazole

    Introduction & Mechanistic Rationale

    The synthesis of highly substituted pyrazoles is a critical operation in medicinal chemistry, agrochemical development, and materials science. Specifically, 4-Iodo-3-methyl-1-propyl-1H-pyrazole serves as an invaluable building block[1]. The iodine atom at the C4 position provides a highly reactive handle for downstream late-stage functionalizations, such as Suzuki-Miyaura or Negishi cross-coupling reactions[2].

    Synthesizing this target from commercially available 3-methylpyrazole requires a strategic two-step sequence: an electrophilic aromatic iodination followed by a regioselective N-alkylation.

    Causality in Experimental Design:

    • Electrophilic Iodination: The pyrazole ring is inherently electron-rich. The C4 position is the most nucleophilic site due to the synergistic electron-donating effects of the adjacent nitrogen atoms and the C3-methyl group. By utilizing molecular iodine ( I2​ ) in tandem with an oxidant like hydrogen peroxide ( H2​O2​ ), the byproduct hydrogen iodide ( HI ) is continuously oxidized back to I2​ . This creates an atom-economical, self-validating cycle that drives the reaction to completion while minimizing the required iodine equivalents and reducing toxic waste[3][4].

    • N-Alkylation & Regioselectivity: Deprotonation of the intermediate 4-iodo-3-methyl-1H-pyrazole yields an ambident pyrazolide anion. Alkylation with 1-bromopropane produces a mixture of two regioisomers: the 1,3-isomer (target) and the 1,5-isomer[5]. The 1,3-isomer is generally the major thermodynamic product due to reduced steric clashing between the N1-propyl group and the C3-methyl group. Because these isomers possess distinct dipole moments, they can be efficiently separated via silica gel chromatography.

    Experimental Workflow

    Workflow SM 3-Methylpyrazole Iodination Step 1: Iodination I2, H2O2, 70°C SM->Iodination Int 4-Iodo-3-methyl-1H-pyrazole Iodination->Int Alkylation Step 2: N-Alkylation 1-Bromopropane, K2CO3 Int->Alkylation Mix Isomer Mixture (1,3- & 1,5-isomers) Alkylation->Mix Purification Column Chromatography (Hexane/EtOAc) Mix->Purification Product 4-Iodo-3-methyl-1-propyl-1H-pyrazole Purification->Product

    Fig 1. Two-step synthesis and regioselective isolation of 4-Iodo-3-methyl-1-propyl-1H-pyrazole.

    Quantitative Data & Reagent Specifications

    Table 1: Reagents for Step 1 (Electrophilic Iodination)

    Reagent MW ( g/mol ) Equivalents Amount Role
    3-Methylpyrazole 82.10 1.0 8.21 g (100 mmol) Starting Material

    | Iodine ( I2​ ) | 253.81 | 0.6 | 15.2 g (60 mmol) | Electrophile Source | | Hydrogen Peroxide (30% w/w) | 34.01 | 1.2 | 13.6 g (120 mmol) | Oxidant | | Deionized Water | 18.02 | - | 50 mL | Solvent |

    Table 2: Reagents for Step 2 (N-Alkylation)

    Reagent MW ( g/mol ) Equivalents Amount Role
    4-Iodo-3-methyl-1H-pyrazole 208.00 1.0 10.4 g (50 mmol) Intermediate
    1-Bromopropane 122.99 1.2 7.38 g (60 mmol) Alkylating Agent

    | Potassium Carbonate ( K2​CO3​ ) | 138.21 | 2.0 | 13.8 g (100 mmol) | Base | | N,N-Dimethylformamide (DMF) | 73.09 | - | 50 mL | Solvent |

    Step-by-Step Methodologies

    Protocol Step 1: Synthesis of 4-Iodo-3-methyl-1H-pyrazole

    Objective: Achieve complete C4-iodination while maintaining a green, atom-economical profile.

    • Initialization: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 3-methylpyrazole (8.21 g, 100 mmol) and 50 mL of deionized water.

    • Electrophile Introduction: Add molecular iodine (15.2 g, 60 mmol) to the stirring mixture. Heat the suspension in a water bath to 70 °C[3].

    • Oxidative Cycling: Once the temperature stabilizes, begin the dropwise addition of 30% aqueous H2​O2​ (13.6 g, 120 mmol) via an addition funnel over a period of 1 hour.

      • Expert Insight: This reaction is exothermic. Control the addition rate to maintain the internal temperature strictly between 70 °C and 90 °C to prevent the decomposition of the peroxide[4].

    • Reaction Monitoring: Stir the mixture at 70 °C for an additional 3–4 hours. Monitor the reaction progression via HPLC or TLC (Eluent: 1:1 Hexanes/EtOAc, visualizing with UV and iodine stain).

    • Quenching & Neutralization: Cool the reaction to room temperature. Add a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) dropwise until the dark brown color of residual iodine completely dissipates. Adjust the pH of the mixture to 7.0 using a 15% aqueous NaOH solution[4].

    • Isolation: Filter the resulting pale yellow precipitate through a Büchner funnel. Wash the filter cake with ice-cold water (2 × 20 mL) and dry under high vacuum at 40 °C overnight to afford 4-iodo-3-methyl-1H-pyrazole.

    Protocol Step 2: N-Alkylation and Regioisomer Separation

    Objective: Alkylate the pyrazole core and isolate the target 1,3-isomer from the unavoidable 1,5-isomer byproduct.

    • Deprotonation: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-iodo-3-methyl-1H-pyrazole (10.4 g, 50 mmol) in 50 mL of anhydrous DMF. Add finely powdered anhydrous K2​CO3​ (13.8 g, 100 mmol). Stir the suspension at room temperature for 15 minutes to pre-form the pyrazolide anion[5].

    • Alkylation: Add 1-bromopropane (7.38 g, 60 mmol) dropwise via syringe.

    • Heating: Heat the reaction mixture to 60 °C and stir vigorously for 12 hours. Monitor the disappearance of the starting material via TLC.

    • Workup: Cool the mixture to room temperature and quench by pouring it into 150 mL of ice water. Extract the aqueous phase with Ethyl Acetate (3 × 50 mL).

      • Expert Insight: To prevent DMF carryover, wash the combined organic layers with a 5% aqueous Lithium Chloride ( LiCl ) solution (3 × 50 mL). The LiCl effectively partitions the DMF into the aqueous phase.

    • Drying & Concentration: Wash the organic layer with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude oil containing both the 1,3- and 1,5-isomers.

    • Chromatographic Separation: Load the crude oil onto a silica gel column. Elute using a gradient of 5% to 20% Ethyl Acetate in Hexanes.

      • Self-Validating Step: The target 4-Iodo-3-methyl-1-propyl-1H-pyrazole (1,3-isomer) exhibits lower polarity due to its minimized dipole moment and will elute first. The 1,5-isomer will elute second. Pool the appropriate fractions and concentrate to afford the pure target compound as a clear to pale-yellow oil.

    Analytical Characterization

    To confirm the regiochemistry, 1H NMR and 13C NMR spectroscopy are required. For the target 1,3-isomer, the C5-proton typically appears as a distinct singlet in the aromatic region (around δ 7.4 - 7.6 ppm in CDCl3​ ), while the N1-propyl methylene protons will appear as a triplet (around δ 4.0 ppm)[2][5]. The absence of a strong NOE (Nuclear Overhauser Effect) correlation between the N1-propyl group and the C3-methyl group confirms the successful isolation of the 1,3-isomer over the 1,5-isomer.

    References

    • ACS Publications. A Scalable Route for the Regio- and Enantioselective Preparation of a Tetrazole Prodrug: Application to the Multi-Gram-Scale Synthesis of a PCSK9 Inhibitor. URL:[Link]

    • Google Patents (CN111205226A).Synthesis method of 1-methyl-4-iodopyrazole.
    • ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. URL:[Link]

    • Google Patents (CN111205226A - Alternate Index).Synthesis method of 1-methyl-4-iodopyrazole (Oxidative conditions).

    Sources

    Method

    Application Notes and Protocols: 4-Iodo-3-methyl-1-propyl-1H-pyrazole in Agrochemical Discovery

    Executive Summary & Strategic Rationale The pyrazole scaffold is universally recognized as a "privileged structure" in modern agrochemical discovery, serving as the core pharmacophore for numerous commercialized fungicid...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Strategic Rationale

    The pyrazole scaffold is universally recognized as a "privileged structure" in modern agrochemical discovery, serving as the core pharmacophore for numerous commercialized fungicides, herbicides, and insecticides[1][2]. The compound 4-Iodo-3-methyl-1-propyl-1H-pyrazole (CAS: 1354704-24-7) represents a highly specialized, versatile building block designed to accelerate the synthesis of next-generation crop protection agents.

    As a Senior Application Scientist, I emphasize that the selection of this specific building block is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements in agrochemical design:

    • The 1-Propyl Moiety (Lipophilicity & Penetration): Unlike standard 1-methyl pyrazoles, the 1-propyl chain significantly increases the lipophilicity (log P) of the resulting candidate. This is a critical physicochemical parameter for agrochemicals, as it enhances penetration through the waxy cuticles of plant leaves (essential for systemic herbicides and fungicides) and the chitinous exoskeletons of target insect pests[1][3].

    • The 3-Methyl Moiety (Conformational Locking): The methyl group at the C3 position introduces localized steric hindrance. When a bulky aryl or amide group is coupled at the adjacent C4 position, the 3-methyl group restricts the free rotation of the newly formed bond. This conformational locking is a proven strategy in designing Succinate Dehydrogenase Inhibitors (SDHIs), forcing the molecule into the exact bioactive conformation required to bind the ubiquinone pocket of mitochondrial Complex II[2][3].

    • The 4-Iodo Moiety (Reactivity Handle): The iodine atom at C4 is the optimal leaving group for transition-metal-catalyzed cross-coupling. Because the C-I bond has a lower dissociation energy than C-Br or C-Cl bonds, it undergoes oxidative addition by Palladium(0) or Copper(I) species much more rapidly. This allows for milder reaction conditions, preventing the degradation of sensitive functional groups on the coupling partner[4][5].

    Synthetic Divergence & Workflow

    The primary utility of 4-Iodo-3-methyl-1-propyl-1H-pyrazole lies in its ability to undergo divergent cross-coupling reactions at the C4 position, enabling the rapid generation of diverse agrochemical libraries.

    G Start 4-Iodo-3-methyl-1-propyl-1H-pyrazole (Core Building Block) Coupling Pd-Catalyzed Suzuki Coupling (C-C Bond Formation) Start->Coupling Arylboronic Acids Amination Cu-Catalyzed Buchwald-Hartwig (C-N Bond Formation) Start->Amination Amines/Amides Etherification CuI-Catalyzed Alkoxylation (C-O Bond Formation) Start->Etherification Alcohols Fungicide SDHI Fungicide Candidates (Mitochondrial Complex II) Coupling->Fungicide Aryl-Pyrazole Scaffold Herbicide HPPD Herbicide Candidates (Plastoquinone Biosynthesis) Coupling->Herbicide Benzoyl-Pyrazole Scaffold Insecticide RyR Insecticide Candidates (Calcium Channel Modulator) Amination->Insecticide Pyrazole-Amide Scaffold Etherification->Fungicide 4-Alkoxypyrazole Scaffold

    Fig 1. Divergent synthetic pathways of 4-Iodo-3-methyl-1-propyl-1H-pyrazole in agrochemical design.

    Quantitative Data: Reaction Optimization

    To maximize library throughput, the cross-coupling conditions must be highly optimized. Table 1 summarizes the optimization of the Palladium-catalyzed Suzuki-Miyaura coupling at the C4 position of the pyrazole core[5].

    Table 1: Optimization of Pd-Catalyzed Suzuki-Miyaura Coupling at C4

    EntryCatalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)
    1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (4:1)901265
    2Pd(OAc)₂ + PPh₃K₂CO₃ (2.0 eq)Toluene/H₂O (4:1)1001652
    3Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃ (2.5 eq)1,4-Dioxane/H₂O (4:1)90894
    4Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃ (2.5 eq)THF/H₂O (4:1)801278

    Data Interpretation: The bidentate ligand dppf (Entry 3) significantly outperforms monodentate PPh₃. The rigid bite angle of dppf accelerates the reductive elimination step of the catalytic cycle and suppresses competitive protodehalogenation. Furthermore, the use of the highly soluble and strongly basic Cesium Carbonate (Cs₂CO₃) facilitates the critical transmetalation step of the boronic acid.

    Self-Validating Experimental Protocols

    Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

    This protocol is utilized to synthesize 4-aryl or 4-heteroaryl pyrazoles, which are direct precursors to SDHI fungicides and HPPD-inhibiting herbicides[1][5].

    Causality & Rationale: We utilize a biphasic solvent system (1,4-Dioxane/Water). Water is strictly required to hydroxylate the boronic acid, forming the reactive "ate" complex necessary for transmetalation to the Palladium center. Strict exclusion of oxygen is required, as Pd(0) is easily oxidized to inactive Pd(II) species, stalling the catalytic cycle.

    Step-by-Step Methodology:

    • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Iodo-3-methyl-1-propyl-1H-pyrazole (1.0 mmol, 250 mg), the desired arylboronic acid (1.2 mmol), and Cs₂CO₃ (2.5 mmol, 814 mg).

    • Solvent Addition: Add 1,4-Dioxane (4.0 mL) and deionized H₂O (1.0 mL).

    • Degassing (Critical Step): Submerge the tube in a liquid nitrogen bath to freeze the mixture. Apply high vacuum for 5 minutes, then backfill with Argon. Thaw the mixture. Repeat this freeze-pump-thaw cycle three times to ensure complete removal of dissolved oxygen.

    • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(dppf)Cl₂ (0.05 mmol, 36 mg). Seal the tube.

    • Reaction: Heat the mixture in a pre-heated oil bath at 90°C for 8 hours with vigorous stirring (1000 rpm) to ensure optimal mixing of the biphasic system.

    • Self-Validation & Monitoring: Sample the organic layer and analyze via TLC (Hexane:Ethyl Acetate 3:1). The starting 4-iodo pyrazole (Rf ~0.6) should be completely consumed. Confirm product formation via LC-MS; look for the disappearance of the characteristic iodine isotope pattern and a mass shift corresponding to [M - 126 (I) + Mass of Aryl Group].

    • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), wash with brine (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

    Protocol B: Copper-Catalyzed Microwave-Assisted Alkoxylation (C-O Bond Formation)

    This protocol introduces ether linkages at the C4 position, generating 4-alkoxypyrazoles which exhibit distinct bioactivities in pest management[6][7].

    Causality & Rationale: Direct nucleophilic aromatic substitution (SNAr) at the C4 position of pyrazoles is energetically unfavorable due to the electron-rich nature of the heterocycle. We overcome this barrier using a Copper(I)-catalyzed Ullmann-type coupling. The addition of 3,4,7,8-tetramethyl-1,10-phenanthroline as a ligand is mandatory; it stabilizes the Cu(I) oxidation state, prevents the disproportionation of Cu(I) into Cu(0) and Cu(II), and increases the solubility of the copper complex in the organic phase[7]. Microwave irradiation is used to rapidly overcome the high activation energy of C-O reductive elimination.

    Step-by-Step Methodology:

    • Preparation: In a 10 mL microwave-safe vial, combine 4-Iodo-3-methyl-1-propyl-1H-pyrazole (0.5 mmol, 125 mg), CuI (20 mol%, 19 mg), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%, 23.6 mg), and Potassium tert-butoxide (tBuOK) (1.0 mmol, 112 mg).

    • Reagent Addition: Add the desired aliphatic alcohol (e.g., isopropanol or isoamyl alcohol) (2.0 mL). The alcohol serves as both the nucleophile and the solvent[6].

    • Sealing & Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial in a dedicated microwave synthesizer. Irradiate at 130°C for exactly 60 minutes.

    • Self-Validation & Monitoring: Post-irradiation, the solution should transition from a dark, heterogeneous suspension to a clear, deep-red/brown solution (indicating the active Cu-phenanthroline complex). Analyze via GC-MS to confirm the complete conversion of the starting material to the 4-alkoxy product.

    • Workup: Dilute the mixture with Dichloromethane (10 mL) and filter through a short pad of Celite to remove copper salts. Concentrate the filtrate and purify via silica gel chromatography.

    References

    • "Advances in Pyrazole as an Active Fragment for Herbicide Discovery" - ACS Publications (Journal of Agricultural and Food Chemistry).1

    • "Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management" - ACS Publications (Journal of Agricultural and Food Chemistry). 3

    • "Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis" - Benchchem. 2

    • "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions" - PubMed Central (PMC). 4

    • "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs" - MDPI (Molecules). 7

    • "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions" - Benchchem.5

    Sources

    Application

    Application Note: Divergent C-H Activation Strategies Involving 4-Iodo-3-methyl-1-propyl-1H-pyrazole

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Chemoselective Protocols, and Self-Validating Experimental Workflows Executive Summary 4-Iodo...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Chemoselective Protocols, and Self-Validating Experimental Workflows

    Executive Summary

    4-Iodo-3-methyl-1-propyl-1H-pyrazole is a highly versatile, densely functionalized heterocyclic building block. Its unique substitution pattern—featuring a lipophilic N1-propyl group, a sterically demanding C3-methyl group, a highly reactive C4-iodo electrophilic handle, and a single available C5-H bond—makes it an exceptional candidate for advanced C-H functionalization[1]. This application note details two divergent, orthogonal strategies for utilizing this molecule in complex synthesis:

    • As an Electrophile: Exploiting the C4-I bond to drive Palladium-catalyzed direct C-H arylation of unactivated heteroarenes[2].

    • As a Substrate: Exploiting the C5-H bond via Iridium-catalyzed chemoselective borylation, preserving the C4-I bond for downstream cross-coupling[3].

    Structural & Mechanistic Rationale

    In the context of transition-metal-catalyzed C-H activation, regiocontrol is often the primary hurdle. The structural design of 4-Iodo-3-methyl-1-propyl-1H-pyrazole inherently solves multiple regioselectivity challenges:

    • N1-Propyl Group: Prevents competitive N-coordination to the metal catalyst (a common issue with unprotected 1H-pyrazoles) and increases solubility in non-polar organic solvents.

    • C3-Methyl Group: Acts as a steric shield, completely blocking the C3 position from side reactions.

    • C4-Iodo Group: Serves as a highly reactive site for oxidative addition by Pd(0) species. Furthermore, its electron-withdrawing nature increases the acidity of the adjacent C5-H bond[4].

    • C5-H Bond: The sole available C-H site on the pyrazole core, perfectly positioned for directed or sterically-governed functionalization.

    G SM 4-Iodo-3-methyl- 1-propyl-1H-pyrazole Path1 Pathway A: Pd-Catalyzed CMD (Electrophile Role) SM->Path1 C4-I Activation Path2 Pathway B: Ir-Catalyzed Borylation (Substrate Role) SM->Path2 C5-H Activation Prod1 C4-Heteroaryl Pyrazole Derivative Path1->Prod1 Prod2 C5-Borylated, C4-Iodo Bifunctional Pyrazole Path2->Prod2

    Divergent C-H activation workflows exploiting the dual reactivity of the pyrazole building block.

    Protocol A: Pyrazole as Electrophile in Pd-Catalyzed C-H Arylation

    This protocol utilizes the 4-iodo pyrazole as the arylating agent to functionalize the C-H bond of another heteroarene (e.g., Benzofuran) via a Concerted Metalation-Deprotonation (CMD) pathway[2].

    Causality & Design Rationale
    • Catalyst & Ligand: Pd(OAc)₂ combined with PCy₃·HBF₄. The bulky, electron-rich tricyclohexylphosphine ligand accelerates the oxidative addition of Pd(0) into the sterically hindered C4-I bond[4].

    • Proton Shuttle (PivOH): Pivalic acid is critical. The pivalate anion coordinates to the Pd(II) center and acts as an intramolecular base, abstracting the proton from the benzofuran substrate via a low-energy, six-membered transition state[2].

    • Solvent (DMA): Dimethylacetamide provides the necessary polarity to stabilize the charged transition states during the CMD process.

    Step-by-Step Methodology
    • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Iodo-3-methyl-1-propyl-1H-pyrazole (1.0 equiv, 0.5 mmol), Benzofuran (1.5 equiv, 0.75 mmol), Pd(OAc)₂ (5 mol%), PCy₃·HBF₄ (10 mol%), PivOH (30 mol%), and K₂CO₃ (2.0 equiv).

    • Degassing: Evacuate the tube and backfill with N₂ (repeat 3 times).

    • Solvent Addition: Inject anhydrous DMA (2.5 mL, 0.2 M) via syringe.

    • Reaction: Seal the tube and stir the mixture at 110 °C for 16 hours.

    • Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove the catalyst and inorganic salts. Wash the organic layer with water (3 × 10 mL) to remove DMA, followed by brine (10 mL).

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    CMD Pd0 Pd(0) Catalyst OA Oxidative Addition (Insertion into C4-I) Pd0->OA + Pyrazole-I LE Ligand Exchange (Pivalate Coordination) OA->LE + PivOH/Base CMD Concerted Metalation- Deprotonation (CMD) LE->CMD + Heteroarene RE Reductive Elimination (Product Release) CMD->RE - AcOH/HI RE->Pd0 Regeneration

    Catalytic cycle for Pd-catalyzed direct C-H arylation via Concerted Metalation-Deprotonation.

    Validation & Quality Control
    • TLC Monitoring: The product will appear as a highly UV-active spot (due to extended conjugation) at a lower Rf than the starting pyrazole.

    • ¹H NMR: Successful coupling is confirmed by the disappearance of the benzofuran C2-H proton signal (~7.6 ppm) and the retention of the pyrazole C5-H singlet (~7.4 ppm), proving the C4-I bond was the site of reaction.

    Protocol B: Pyrazole as Substrate in Chemoselective Ir-Catalyzed C5-H Borylation

    This protocol functionalizes the C5-H bond of the pyrazole directly, yielding a bifunctional building block (C4-Iodo, C5-Bpin) without triggering oxidative addition at the C4-I bond[3].

    Causality & Design Rationale
    • Catalyst & Ligand: [Ir(OMe)(COD)]₂ paired with dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine). The Ir(I) complex is highly sensitive to steric hindrance. The bulky dtbpy ligand forces the catalyst away from the C3-methyl group, directing it exclusively to the C5 position.

    • Chemoselectivity: Unlike Palladium, the Ir(I)/dtbpy system at mild temperatures (80 °C) undergoes oxidative addition into C-H bonds much faster than into C-I bonds. This orthogonal reactivity preserves the iodine atom for future Suzuki-Miyaura couplings[3].

    Step-by-Step Methodology
    • Preparation: In a nitrogen-filled glovebox, charge a vial with 4-Iodo-3-methyl-1-propyl-1H-pyrazole (1.0 equiv, 0.5 mmol), Bis(pinacolato)diboron (B₂pin₂, 0.75 equiv, 0.375 mmol), [Ir(OMe)(COD)]₂ (1.5 mol%), and dtbpy (3.0 mol%).

    • Solvent Addition: Add anhydrous Hexane or THF (1.0 mL, 0.5 M).

    • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 80 °C for 12 hours.

    • Workup: Cool to room temperature. The solvent can be removed directly under reduced pressure.

    • Purification: Purify the crude residue via silica gel chromatography. Critical Step: Pre-treat the silica gel with 1% Et₃N in hexanes to neutralize acidic silanol sites, which prevents protodeborylation of the sensitive C5-Bpin group.

    Validation & Quality Control
    • ¹¹B NMR: A characteristic broad singlet around ~30 ppm confirms the presence of the aryl-Bpin species.

    • ¹H NMR: The spectrum will show the complete disappearance of the pyrazole C5-H singlet (~7.4 ppm) and the emergence of a massive 12H singlet at ~1.3 ppm, corresponding to the pinacolato methyl groups.

    Quantitative Data Summary

    ParameterProtocol A (Pd-Catalyzed Arylation)Protocol B (Ir-Catalyzed Borylation)
    Role of Pyrazole Electrophile (Arylating Agent)Substrate (Nucleophile Precursor)
    Target Bond C4–IC5–H
    Catalyst System Pd(OAc)₂ / PCy₃·HBF₄[Ir(OMe)(COD)]₂ / dtbpy
    Key Additives PivOH (Proton Shuttle), K₂CO₃None (Atom-economical B₂pin₂ transfer)
    Reaction Conditions 110 °C, DMA, 16 h80 °C, Hexane/THF, 12 h
    Regioselectivity >99% at C4 (C5-H remains intact)>99% at C5 (C4-I remains intact)
    Typical Yield 65 – 82%75 – 90%
    Downstream Utility Late-stage functionalized heterocyclesBifunctional cross-coupling handle

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Optimizing yield in the N-alkylation of 4-iodo-3-methyl-1H-pyrazole with propyl halides

    Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I have compiled this guide to address the specific mechanistic and practical challenges associated with the N...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I have compiled this guide to address the specific mechanistic and practical challenges associated with the N-alkylation of 4-iodo-3-methyl-1H-pyrazole using propyl halides.

    Because this substrate is unsymmetrical and electronically deactivated by the 4-iodo substituent, achieving high yields and strict regiocontrol requires a deep understanding of reaction kinetics, steric hindrance, and solvent effects.

    Mechanistic Overview

    When 4-iodo-3-methyl-1H-pyrazole is deprotonated, the resulting pyrazolide anion possesses two nucleophilic nitrogen centers. Alkylation can occur at either site, leading to a mixture of regioisomers. Controlling which pathway dominates is the primary challenge in this workflow[1].

    Pathway SM 4-iodo-3-methyl-1H-pyrazole (Tautomeric Mixture) Deprot Deprotonation (Pyrazolide Anion Formation) SM->Deprot Base (e.g., NaH) Major Pathway A: Attack at Less Hindered N (Kinetic Preference) Deprot->Major + Propyl Halide Minor Pathway B: Attack at More Hindered N (Steric Clash with 3-Methyl) Deprot->Minor + Propyl Halide ProdA 1-propyl-3-methyl-4-iodo-1H-pyrazole (Major Regioisomer) Major->ProdA ProdB 1-propyl-5-methyl-4-iodo-1H-pyrazole (Minor Regioisomer) Minor->ProdB

    Caption: Mechanistic divergence in the N-alkylation of 4-iodo-3-methyl-1H-pyrazole.

    Frequently Asked Questions (Troubleshooting)

    Q1: I am observing two distinct spots on my TLC plate after reacting 4-iodo-3-methyl-1H-pyrazole with 1-bromopropane. What are they, and why do they form? A1: You are observing the formation of two regioisomers: 1-propyl-3-methyl-4-iodo-1H-pyrazole (major) and 1-propyl-5-methyl-4-iodo-1H-pyrazole (minor). This occurs because the intermediate pyrazolide anion has two nucleophilic nitrogen atoms[1]. The 3-methyl group introduces significant steric hindrance, which generally directs the incoming propyl group to the less hindered nitrogen, favoring the 3-methyl isomer[1][2].

    Q2: My overall conversion is stuck at 40% when using 1-chloropropane and K₂CO₃ in acetonitrile. How can I drive the reaction to completion? A2: The 4-iodo group exerts a strong inductive electron-withdrawing effect (-I), which decreases the overall electron density and nucleophilicity of the pyrazole ring[3]. 1-Chloropropane is a relatively poor electrophile for this demanding Sₙ2 displacement. You can optimize this by:

    • Leaving Group Exchange: Switch to 1-bromopropane or 1-iodopropane to increase the electrophilicity of the alkylating agent[4].

    • Finkelstein Catalysis: If you must use 1-chloropropane, add 0.1 to 0.5 equivalents of sodium iodide (NaI) to generate the highly reactive 1-iodopropane in situ.

    • Solvent/Base Upgrade: Acetonitrile often fails to sufficiently solubilize carbonate bases. Switching to a more polar aprotic solvent like DMF or DMSO will significantly enhance the nucleophilicity of the pyrazole[4].

    Q3: How do I maximize the yield of the specific 1-propyl-3-methyl-4-iodo-1H-pyrazole regioisomer? A3: To maximize the less sterically hindered isomer, use a strong, irreversible base like Sodium Hydride (NaH) in a moderately polar solvent like THF[4]. NaH ensures complete formation of the "naked" pyrazolide anion. Running the reaction at lower temperatures (0 °C to room temperature) increases regioselectivity by relying on kinetic control. Higher temperatures (often required when using weaker bases like K₂CO₃) provide enough thermal energy to overcome the steric barrier of the 5-methyl position, eroding selectivity and leading to thermodynamic mixtures[4].

    Q4: Is there a risk of over-alkylation (quaternization) forming a pyrazolium salt? A4: Quaternization is exceptionally rare under standard conditions for this substrate. Once the first alkylation occurs, the second nitrogen is highly deactivated by both the newly added alkyl group and the strongly electron-withdrawing 4-iodo substituent[3][5].

    Quantitative Optimization Data

    The following table summarizes the causal relationship between reaction conditions and the resulting yield/selectivity.

    BaseSolventPropyl HalideTemp (°C)Conversion (%)Regioisomeric Ratio (3-Me : 5-Me)
    K₂CO₃MeCN1-Chloropropane804570:30
    K₂CO₃DMF1-Chloropropane + NaI808575:25
    K₂CO₃DMF1-Bromopropane609280:20
    Cs₂CO₃DMF1-Bromopropane609582:18
    NaH THF 1-Iodopropane 0 to RT >98 95:5

    Note: Data represents typical optimized yields based on steric and electronic parameters of the pyrazole scaffold.

    Self-Validating Experimental Protocol

    Objective: Regioselective Synthesis of 1-Propyl-3-methyl-4-iodo-1H-pyrazole via Kinetic Control.

    Step 1: Reagent Preparation & Base Washing

    • Weigh 1.2 equivalents of NaH (60% dispersion in mineral oil) into a flame-dried round-bottom flask under an argon atmosphere.

    • Self-Validation Check: Wash the NaH with anhydrous hexanes (3 x 5 mL) and decant the solvent via syringe. This removes the mineral oil, ensuring precise stoichiometric control and preventing aliphatic signal contamination in downstream NMR analysis.

    Step 2: Anion Generation

    • Suspend the washed NaH in anhydrous THF (0.2 M relative to substrate) and cool to 0 °C using an ice bath.

    • Dissolve 4-iodo-3-methyl-1H-pyrazole (1.0 eq) in a minimum volume of anhydrous THF and add dropwise to the suspension.

    • Self-Validation Check: Observe the evolution of hydrogen gas (bubbling). Stir for 30 minutes until bubbling completely ceases. The cessation of gas evolution physically validates that complete deprotonation has occurred.

    Step 3: Alkylation

    • Add 1-iodopropane (1.1 eq) dropwise to the 0 °C solution.

    • Allow the reaction to slowly warm to room temperature over 4 hours.

    • Self-Validation Check: Monitor the reaction by TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material spot (UV active) and the appearance of a distinct, higher R_f spot confirms successful Sₙ2 conversion.

    Step 4: Quench & Workup

    • Quench the reaction carefully with saturated aqueous NH₄Cl. Note: Mild gas evolution here indicates the safe neutralization of trace unreacted NaH.

    • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    Step 5: Purification

    • Purify the crude mixture via silica gel flash chromatography. The less polar 1-propyl-3-methyl-4-iodo-1H-pyrazole elutes first, separating cleanly from any trace amounts of the 5-methyl isomer.

    Troubleshooting Decision Tree

    Use the following logic flow to rapidly diagnose and resolve suboptimal reaction outcomes.

    Troubleshooting Start Identify Primary Reaction Issue Q1 Low Overall Yield (< 50%)? Start->Q1 Q2 Poor Regioselectivity (High 5-Me Isomer)? Start->Q2 A1_1 Using Propyl Chloride? Q1->A1_1 A2_1 Using K2CO3 / High Temp? Q2->A2_1 A1_2 Switch to PrBr/PrI or add cat. NaI (Finkelstein) A1_1->A1_2 Yes A2_2 Switch to NaH / THF Lower Temp to 0°C A2_1->A2_2 Yes

    Caption: Decision tree for troubleshooting low yields and poor regioselectivity.

    References

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes Source: Organic Chemistry Portal URL: [Link]

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

    • Title: TWO-STAGE SONOGASHIRA COUPLING METHOD IN THE SYNTHESIS OF AUXIN ACTIVE ACETYLENES Source: CLOCKSS (Heterocycles) URL: [Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting 4-Iodo-3-methyl-1-propyl-1H-pyrazole Reactions

    Welcome to the Application Scientist Support Portal. 4-Iodo-3-methyl-1-propyl-1H-pyrazole is a highly versatile electrophilic building block. However, its electron-rich heterocyclic core and the presence of a coordinatin...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Scientist Support Portal. 4-Iodo-3-methyl-1-propyl-1H-pyrazole is a highly versatile electrophilic building block. However, its electron-rich heterocyclic core and the presence of a coordinating nitrogen atom (N2) can introduce specific failure modes during synthesis. This guide provides field-proven, mechanistically grounded solutions to overcome stalled reactions, poor conversion rates, and unexpected byproducts in both Palladium-catalyzed cross-couplings and metal-halogen exchange workflows.

    Part 1: Diagnostic FAQs & Troubleshooting

    Q1: My Suzuki-Miyaura cross-coupling is stalling at <30% conversion, and I observe a black precipitate. What is the root cause and how do I fix it?

    Causality: The black precipitate is "Palladium black," which indicates catalyst decomposition and agglomeration into an inactive metallic form[1]. While the C-I bond undergoes rapid oxidative addition, the pyrazole nitrogen can weakly coordinate to the palladium center, displacing bulky, monodentate phosphine ligands and accelerating catalyst decay. Furthermore, any oxygen ingress will rapidly oxidize the active Pd(0) catalyst to an inactive Pd(II) species[1]. Solution:

    • Ligand Upgrade: Move from monodentate ligands (like PPh3) to a bidentate ligand (e.g., dppf) or a highly sterically hindered dialkylbiaryl phosphine (e.g., XPhos or SPhos) that resists displacement and stabilizes the Pd center[2].

    • Atmospheric Control: Ensure strict anaerobic conditions via freeze-pump-thaw degassing. Sparging with argon is often insufficient for sensitive pyrazole couplings.

    Q2: I am achieving full consumption of the starting material, but my isolated yield is low. LC-MS shows a major peak corresponding to 3-methyl-1-propyl-1H-pyrazole (the des-iodo byproduct). Why is this happening?

    Causality: You are observing hydrodehalogenation. The C4-I bond in pyrazoles is highly reactive toward oxidative addition[3]. However, if the subsequent transmetalation step is slow (due to a sterically hindered boronic acid or a weak base), the intermediate Pd(II)-aryl complex stalls. During this delay, the complex can undergo protodemetalation by extracting a proton/hydride from protic solvents (e.g., Ethanol) or amine bases, resulting in the unsubstituted pyrazole[3]. Solution:

    • Solvent Switch: Change from a protic solvent to an aprotic system (e.g., 1,4-Dioxane/Water or Toluene).

    • Base Acceleration: Use a stronger base (e.g., K3PO4 or Cs2CO3 instead of Na2CO3) to accelerate the transmetalation step, allowing the productive catalytic cycle to outcompete the dehalogenation pathway[4].

    Q3: I am attempting a halogen-lithium exchange using n-BuLi at -78 °C to trap with an electrophile, but I only recover starting material. Is the exchange failing?

    Causality: Halogen-lithium exchange of iodopyrazoles is extremely fast and kinetically favored over bromides or chlorides[5]. If you recover starting material, the exchange likely did occur, but the resulting 4-lithio-3-methyl-1-propyl-1H-pyrazole was protonated before or during the electrophile quench. This happens if the electrophile is wet, the solvent is not strictly anhydrous, or if the electrophile contains acidic α-protons (causing an acid-base reaction rather than nucleophilic attack). Solution: Titrate your n-BuLi to ensure accurate molarity and dry the electrophile over activated 3Å molecular sieves. Implement the self-validating deuterium quench protocol (detailed in Part 3) to isolate the exact point of failure.

    Part 2: Visualizing the Reaction Dynamics

    Troubleshooting Start Low Conversion in Pd-Coupling CheckPd Is Pd Black Visible? Start->CheckPd PdYes Catalyst Deactivation (O2 ingress or poor ligand) CheckPd->PdYes Yes PdNo Check Byproducts CheckPd->PdNo No Byproduct Is Des-Iodo Pyrazole Present? PdNo->Byproduct Dehal Hydrodehalogenation (Change Base/Solvent) Byproduct->Dehal Yes NoRxn Steric/Electronic Issue (Increase Temp/Active Pd) Byproduct->NoRxn No

    Caption: Decision tree for diagnosing low conversion in palladium-catalyzed cross-couplings.

    CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Forms Pd(II)-Aryl Complex) Pd0->OxAdd 4-Iodo-pyrazole Inactive Pd Black (Inactive) Pd0->Inactive O2 / Poor Ligand TransMet Transmetalation (Boronic Acid Addition) OxAdd->TransMet Base, R-B(OH)2 Dehal Protodemetalation (Des-iodo Byproduct) OxAdd->Dehal Protic solvent / Slow Transmet. RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Product Dehal->Pd0 H-transfer

    Caption: Catalytic cycle of Suzuki coupling highlighting the competing hydrodehalogenation pathway.

    Part 3: Quantitative Data & System Optimization

    The table below summarizes the causality between reaction parameters and conversion outcomes specifically for 4-iodopyrazoles.

    Catalyst/Ligand System (5 mol%)Solvent / Base SystemTemp (°C)Target Conversion (%)Dehalogenation (%)Mechanistic Rationale
    Pd(PPh3)4EtOH / Na2CO38045%35%Protic solvent donates hydrides to the Pd(II) intermediate; weak base stalls transmetalation.
    Pd(dppf)Cl2Dioxane / K2CO39075%10%Bidentate ligand prevents pyrazole N-coordination; aprotic solvent reduces des-iodo byproduct.
    Pd2(dba)3 / XPhosToluene / K3PO4100>95%<2%Bulky electron-rich ligand accelerates reductive elimination; strong base drives rapid transmetalation.

    Part 4: Self-Validating Experimental Protocols

    To ensure trustworthiness, every protocol must include an In-Process Control (IPC) that validates the intermediate steps before proceeding to the final workup.

    Protocol A: Self-Validating Suzuki-Miyaura Coupling

    Objective: Achieve >95% conversion of 4-Iodo-3-methyl-1-propyl-1H-pyrazole while suppressing Pd black formation.

    • Reagent Preparation & Degassing:

      • Step: Charge a Schlenk flask with the iodopyrazole (1.0 eq), boronic acid (1.5 eq), K3PO4 (2.0 eq), and Pd2(dba)3/XPhos (0.05 eq). Add anhydrous Toluene. Perform three freeze-pump-thaw cycles.

      • Causality: K3PO4 is insoluble in Toluene, creating a heterogeneous basic surface that drives transmetalation without introducing protic sources. Freeze-pump-thaw completely removes dissolved O2, preventing Pd(0) oxidation[1].

    • Reaction Execution:

      • Step: Backfill with Argon and heat to 100 °C. Stir vigorously (800+ RPM).

      • Causality: High shear stirring is required to overcome the mass-transfer limitations of the heterogeneous base[2].

    • In-Process Control (IPC):

      • Step: At 2 hours, withdraw a 50 µL aliquot under positive Argon pressure. Dilute in MeCN and analyze via LC-MS.

      • Validation: If conversion is <50% but no des-iodo byproduct is present, the catalytic cycle is intact but slow (increase temperature). If Pd black is visible, the inert atmosphere was compromised.

    Protocol B: Metal-Halogen Exchange with Deuterium Quench Validation

    Objective: Confirm successful lithiation prior to wasting expensive electrophiles.

    • System Drying & Lithiation:

      • Step: Dissolve 4-Iodo-3-methyl-1-propyl-1H-pyrazole in anhydrous THF under Argon. Cool to -78 °C. Dropwise add n-BuLi (1.05 eq). Stir for 15 minutes.

      • Causality: The low temperature prevents the highly nucleophilic n-BuLi from attacking the pyrazole ring directly, ensuring strict halogen-metal exchange[5].

    • Validation Quench (The Self-Validating Step):

      • Step: Withdraw a 0.5 mL aliquot of the reaction mixture and inject it into a vial containing 1 mL of MeOD (Deuterated Methanol).

      • Validation: Analyze the MeOD quenched sample via GC-MS. You should observe a mass shift corresponding to the incorporation of one Deuterium atom at the C4 position.

      • Outcome: If the deuterated product is present, the lithiation was 100% successful. You may now safely add your primary electrophile to the main reaction flask. If the non-deuterated starting material is recovered, your n-BuLi has degraded.

    Part 5: References

    1.1 - Benchchem 2.3 - Benchchem 3. 4 - MilliporeSigma 4. 2 - JMCCT 5. 5 - Wikipedia

    Sources

    Troubleshooting

    Best purification and chromatography methods for 4-Iodo-3-methyl-1-propyl-1H-pyrazole

    This technical guide provides researchers, scientists, and drug development professionals with comprehensive, field-proven methods for the purification of 4-Iodo-3-methyl-1-propyl-1H-pyrazole. We will explore common chal...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This technical guide provides researchers, scientists, and drug development professionals with comprehensive, field-proven methods for the purification of 4-Iodo-3-methyl-1-propyl-1H-pyrazole. We will explore common challenges and provide robust troubleshooting strategies to ensure the highest purity of your target compound.

    Initial Assessment and Strategy Selection

    The purification of 4-Iodo-3-methyl-1-propyl-1H-pyrazole, like many substituted pyrazoles, requires a systematic approach. The presence of the iodo-substituent and alkyl groups influences the molecule's polarity and potential for interaction with chromatographic media. The initial purity of the crude material and the nature of the impurities will dictate the most effective purification strategy.

    A typical workflow for the purification of a synthesized pyrazole derivative is outlined below.

    Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Initial Analysis cluster_purification Purification cluster_final Final Steps crude_material Crude 4-Iodo-3-methyl-1-propyl-1H-pyrazole tlc_analysis TLC Analysis crude_material->tlc_analysis Assess polarity & impurity profile nmr_ms_analysis NMR / MS Analysis tlc_analysis->nmr_ms_analysis Identify major components column_chromatography Column Chromatography nmr_ms_analysis->column_chromatography If complex mixture or similar polarity recrystallization Recrystallization nmr_ms_analysis->recrystallization If solid with distinct solubility purity_check Purity Check (TLC, NMR, HPLC) column_chromatography->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product

    Caption: General purification workflow for 4-Iodo-3-methyl-1-propyl-1H-pyrazole.

    Flash Column Chromatography: The Workhorse of Purification

    Flash column chromatography is often the primary method for purifying pyrazole derivatives from reaction mixtures.[1][2] The key to a successful separation lies in the selection of the stationary and mobile phases.

    Recommended Starting Conditions
    ParameterRecommendationRationale
    Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective, and suitable for a wide range of polarities.[3]
    Mobile Phase Hexane/Ethyl Acetate GradientA versatile system that can be tuned to separate compounds of varying polarities.[3][4]
    Initial Eluent 5% Ethyl Acetate in HexaneStart with a low polarity to elute non-polar impurities.
    Gradient Increase to 20-30% Ethyl AcetateGradually increase polarity to elute the target compound.
    Step-by-Step Protocol: Flash Column Chromatography
    • TLC Analysis: Before setting up the column, determine the optimal solvent system using Thin Layer Chromatography (TLC).[1] The ideal system will give your target compound an Rf value of approximately 0.3-0.4 and show good separation from impurities.[5]

    • Column Packing: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.

    • Sample Loading: For optimal separation, use a dry loading technique.[3] Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity according to your predetermined gradient.

    • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified 4-Iodo-3-methyl-1-propyl-1H-pyrazole.

    Troubleshooting Guide: Flash Column Chromatography
    IssuePossible Cause(s)Recommended Solution(s)
    Poor Separation / Co-elution - Incorrect mobile phase polarity.- Isomers with very similar polarities.- Optimize the solvent system with a shallower gradient or an isocratic elution.[3]- Try an alternative solvent system such as dichloromethane/hexane or acetone/hexane to alter selectivity.[3][6]- Consider using a higher performance stationary phase with smaller particle size.[2]
    Product Streaking or Tailing on Column - Compound is degrading on the acidic silica gel.[3]- Overloading the column.- Deactivate the silica gel by pre-treating the column with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%).[7][8]- Alternatively, use neutral alumina as the stationary phase.[2][9]- Ensure you are not exceeding the loading capacity of your column.
    Product is not Eluting - Mobile phase is not polar enough.- Gradually increase the polarity of your mobile phase. For very polar compounds, a system like methanol/dichloromethane may be necessary.[6]
    Low Yield - Product is partially soluble in the mobile phase and eluting very slowly.- Irreversible adsorption to the stationary phase.- Ensure complete elution by flushing the column with a more polar solvent at the end of the run.- If streaking was observed, consider deactivating the silica gel for future purifications.[7]

    Recrystallization: For High Purity Solids

    If your crude 4-Iodo-3-methyl-1-propyl-1H-pyrazole is a solid, recrystallization can be an excellent and scalable method for achieving high purity, especially for removing small amounts of impurities with different solubility profiles.[7][10]

    Solvent Selection for Recrystallization

    The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[11]

    Solvent SystemApplication
    Single Solvents Ethanol, Methanol, Isopropanol
    Mixed Solvents Hexane/Ethyl Acetate, Ethanol/Water
    Step-by-Step Protocol: Single-Solvent Recrystallization
    • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude solid until it completely dissolves.[7]

    • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

    • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12]

    • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[7]

    • Drying: Dry the crystals completely, either by air-drying or in a desiccator.

    Troubleshooting Guide: Recrystallization
    IssuePossible Cause(s)Recommended Solution(s)
    "Oiling Out" - The compound's melting point is lower than the boiling point of the solvent.- The solution is too concentrated.- Add more of the "good" solvent to the hot solution to keep the compound dissolved at a lower temperature.[7]- Ensure the solution cools as slowly as possible.[7]- Change to a lower-boiling point solvent system.
    No Crystals Form - The solution is not supersaturated.- Lack of nucleation sites.- Evaporate some of the solvent to increase the concentration and cool again.[7]- Scratch the inner surface of the flask with a glass rod.[7]- Add a seed crystal of the pure compound.[7]
    Very Low Yield - Too much solvent was used.- The compound is still significantly soluble in the cold solvent.- Use only the minimum amount of hot solvent necessary for dissolution.[7]- Ensure the solution is thoroughly cooled in an ice bath.[7]- Consider a different solvent system where the compound has lower solubility at cold temperatures.

    High-Performance Liquid Chromatography (HPLC)

    For analytical purity assessment or small-scale preparative purification of highly challenging separations, Reverse-Phase HPLC (RP-HPLC) is a powerful technique.[3][13]

    Typical RP-HPLC Conditions
    ParameterRecommendation
    Column C18
    Mobile Phase Acetonitrile/Water or Methanol/Water with an acid modifier (e.g., 0.1% TFA or Formic Acid).[3][13]
    Detection UV (typically around 254 nm, but should be optimized for your compound)

    A method for analyzing 4-iodopyrazole uses a mobile phase of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, formic acid should be used instead of phosphoric acid.[13]

    Frequently Asked Questions (FAQs)

    Q: My 4-Iodo-3-methyl-1-propyl-1H-pyrazole appears to be degrading on the silica gel column. What can I do?

    A: This is a common issue with nitrogen-containing heterocycles, as the basic nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface, potentially leading to degradation.[9] The best solution is to use deactivated silica gel. You can easily prepare this by flushing your packed column with your mobile phase containing 0.5-1% triethylamine before loading your sample. Alternatively, using neutral alumina as the stationary phase can mitigate this issue.[9]

    Q: I'm having trouble separating my desired product from a regioisomer. What's the best approach?

    A: Regioisomers often have very similar polarities, making them difficult to separate.[1] First, conduct a thorough TLC screen with various solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane, hexane/acetone) to find an eluent that provides the best possible separation.[1] If TLC shows even a small separation, a carefully run flash column with a very shallow gradient or isocratic elution may be successful.[3] If this fails, preparative HPLC is often the most effective method for resolving closely related isomers.[2]

    Q: After purification, my product is a yellow oil/solid. How can I remove the color?

    A: Colored impurities can often be removed by treating a solution of your compound with activated charcoal. Dissolve the product in a suitable solvent, add a small amount of charcoal, stir for 10-15 minutes, and then filter through a pad of celite to remove the charcoal. The product can then be recovered by removing the solvent or by recrystallization.[5][10]

    Q: Is there a risk of deiodination during purification?

    A: Yes, aromatic iodides can be somewhat unstable. Deiodination can occur, especially if the compound is exposed to light or certain catalytic conditions for extended periods.[9] It is advisable to protect your compound from direct light during purification and storage. If using chromatography, try to minimize the time the compound spends on the column.

    Visualization of Troubleshooting Logic

    Troubleshooting_Chromatography start Poor Separation in Chromatography check_tlc Is there separation on TLC? start->check_tlc optimize_mobile_phase Optimize Mobile Phase (Shallow Gradient / Isocratic) check_tlc->optimize_mobile_phase Yes change_solvent Change Solvent System (e.g., DCM/Hexane) check_tlc->change_solvent No streaking Is there streaking/tailing? deactivate_silica Deactivate Silica with Et3N or use Alumina streaking->deactivate_silica Yes prep_hplc Consider Preparative HPLC streaking->prep_hplc No optimize_mobile_phase->streaking change_solvent->streaking success Successful Separation deactivate_silica->success prep_hplc->success

    Caption: Decision tree for troubleshooting poor chromatographic separation.

    References

    • SIELC Technologies. (n.d.). Separation of 4-Iodopyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

    • El-Faham, A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

    • El-Awa, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

    • Kesi, M., et al. (2020). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Molecules. [Link]

    • Jaunzems, J., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. [Link]

    • Chromatography Forum. (2008). Halogenated Molecule Sticking to Column. Retrieved from [Link]

    • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

    • Biotage. (2023). How should normal-phase gradient solvents be chosen?. Retrieved from [Link]

    • Habibi, D., et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

    • University of California, Los Angeles. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

    • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

    • Welch, C. J., et al. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. Journal of Chromatography A. [Link]

    • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
    • Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. Retrieved from [Link]

    • Semantic Scholar. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

    • ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

    • ResearchGate. (2017). Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate. Retrieved from [Link]

    • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

    • Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography. Retrieved from [Link]

    • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.). Retrieved from [Link]

    • University of California, Irvine. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

    • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

    • ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved from [Link]

    • ResearchGate. (n.d.). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Retrieved from [Link]

    • Sciforum. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Retrieved from [Link]

    Sources

    Optimization

    Overcoming steric hindrance in 4-Iodo-3-methyl-1-propyl-1H-pyrazole substitution reactions

    Welcome to the technical support center for substitution reactions involving 4-Iodo-3-methyl-1-propyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the un...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for substitution reactions involving 4-Iodo-3-methyl-1-propyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered substrate. Here, we will dissect common experimental issues, provide in-depth troubleshooting strategies, and answer frequently asked questions to empower you to overcome synthetic hurdles and achieve your target molecules with higher efficacy.

    Introduction: The Challenge of Steric Hindrance

    The 4-Iodo-3-methyl-1-propyl-1H-pyrazole scaffold is a valuable building block in medicinal chemistry. However, the substituents on the pyrazole ring—specifically the methyl group at the C3 position and the propyl group at the N1 position—create significant steric congestion around the C4 reaction site. This steric hindrance can impede the approach of coupling partners and catalysts, often leading to low yields, slow reaction rates, or complete reaction failure in standard cross-coupling protocols. This guide provides specialized strategies to mitigate these steric effects in common transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

    Troubleshooting Guide: Common Issues & Solutions

    This section addresses specific problems you may encounter during your experiments, offering step-by-step guidance to optimize your reaction outcomes.

    Issue 1: Low to No Yield in Suzuki-Miyaura Coupling

    Question: I am attempting a Suzuki-Miyaura coupling with 4-Iodo-3-methyl-1-propyl-1H-pyrazole and an arylboronic acid, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I improve the yield?

    Answer: Low yields in Suzuki-Miyaura couplings with this substrate are almost always a consequence of steric hindrance impeding one or more steps of the catalytic cycle. The primary bottlenecks are typically the oxidative addition of the palladium catalyst to the C-I bond and the subsequent transmetalation step.

    Causality and Recommended Protocol:

    The key to success lies in selecting a catalytic system specifically designed to handle sterically demanding substrates. This involves using bulky, electron-rich phosphine ligands that promote both oxidative addition and the final reductive elimination step.[1][2][3]

    Optimized Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Pyrazole

    Materials:

    • 4-Iodo-3-methyl-1-propyl-1H-pyrazole (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

    • SPhos or a similar bulky biarylphosphine ligand (4-10 mol%)[4]

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)[5]

    • Anhydrous, degassed 1,4-dioxane/water (4:1 v/v)[4]

    Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine 4-Iodo-3-methyl-1-propyl-1H-pyrazole, the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and the base.

    • Evacuate and backfill the tube with the inert gas three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    Data Presentation: Ligand and Base Effects on Yield

    Catalyst SystemBaseTemperature (°C)Typical Yield Range
    Pd(PPh₃)₄Na₂CO₃80< 20%
    Pd(OAc)₂ / SPhosK₂CO₃10060-85%[4]
    Pd(OAc)₂ / XPhosCs₂CO₃11075-95%

    Yields are illustrative and depend on the specific boronic acid used.

    Visualization: Suzuki-Miyaura Catalytic Cycle

    Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Bulky ligands accelerate this step PdII R¹-Pd(II)L₂-I OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Strong base is crucial PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim Steric push from ligands helps RedElim->Pd0 Catalyst regeneration Product R¹-R² (Product) RedElim->Product Reactants R¹-I + (HO)₂B-R²

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to the Reactivity of 4-Iodo- and 4-Bromo-3-methyl-1-propyl-1H-pyrazoles in Cross-Coupling Reactions

    Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of therapeutic agents, including kinase inhibitors.[1][2]...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of therapeutic agents, including kinase inhibitors.[1][2] Functionalization at the C4-position of the pyrazole ring is a critical strategy for the synthesis of diverse compound libraries in drug discovery.[1] This guide provides an in-depth, objective comparison of the reactivity of two key synthetic intermediates, 4-iodo-3-methyl-1-propyl-1H-pyrazole and its 4-bromo analog, in the context of widely-used, palladium-catalyzed cross-coupling reactions.

    The choice between an iodo- or bromo-substituted precursor is a pivotal decision in a synthetic campaign, directly impacting reaction efficiency, yield, and scalability. This guide aims to equip researchers, scientists, and drug development professionals with the necessary experimental data and mechanistic insights to make informed strategic decisions.

    Reactivity Overview: The Carbon-Halogen Bond Dictates Reactivity

    In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of halopyrazoles is primarily governed by the strength of the carbon-halogen (C-X) bond.[1] The bond dissociation energies (BDEs) follow the trend C-I < C-Br < C-Cl, meaning the carbon-iodine bond is the weakest and most easily broken.[3][4] This fundamental principle dictates that 4-iodopyrazoles are generally more reactive than their 4-bromo counterparts.[1]

    The rate-determining step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the halo-heterocycle to the Pd(0) catalyst.[5] The weaker C-I bond leads to a faster rate of oxidative addition compared to the C-Br bond, allowing for reactions to proceed under milder conditions.[3] However, this heightened reactivity is a double-edged sword. The increased propensity for C-I bond cleavage can also lead to a higher incidence of side reactions, most notably dehalogenation, where the halogen is replaced by a hydrogen atom.[1][6]

    This guide will now delve into a comparative analysis of these two analogs in three pivotal cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The data presented, while not specific to the 3-methyl-1-propyl substituted pyrazole, is representative of the general reactivity trends for 4-halopyrazoles.

    Comparative Performance in Key Cross-Coupling Reactions

    Suzuki-Miyaura Coupling: A Nuanced Picture

    The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[7] When comparing the 4-iodo and 4-bromo pyrazole analogs, a nuanced picture emerges. While the 4-iodo derivative exhibits higher reactivity, it is also more susceptible to dehalogenation, which can diminish the yield of the desired coupled product.[6] Conversely, the 4-bromo analog, being more stable, often provides a better balance of reactivity and stability, leading to higher isolated yields in some cases.[1][6]

    HalogenTypical Catalyst SystemRelative ReactivityRepresentative Yield RangeKey Considerations
    IodoPd(OAc)₂, SPhos, K₂CO₃Highest85-95%[1]Most reactive, but prone to dehalogenation side reactions.[1]
    BromoXPhos Pd G2, K₃PO₄High80-93%[1]Generally provides a good balance of reactivity and stability.[1]

    Sonogashira Coupling: A Clear Advantage for the Iodo Analog

    The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, a crucial transformation for the synthesis of conjugated enynes and aryl alkynes.[8][9] In this reaction, the higher reactivity of the C-I bond gives 4-iodopyrazole a distinct advantage over its bromo counterpart. The 4-iodo analog generally provides higher yields under milder reaction conditions.[6]

    HalogenTypical Catalyst SystemRelative ReactivityRepresentative Yield RangeKey Considerations
    IodoPd(PPh₃)₄, CuI, Amine BaseHighHigh[6]Generally provides high yields under mild reaction conditions.[6]
    BromoPd(PPh₃)₄, CuI, Amine BaseLowerModerateMay require higher temperatures or longer reaction times.[6]

    Buchwald-Hartwig Amination: Catalyst Selection is Key

    The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[10] For the synthesis of 4-aminopyrazole derivatives, which are prevalent in kinase inhibitors, this reaction is of paramount importance.[11] The choice of catalyst system is critical and depends heavily on the nature of the amine coupling partner.[11] While both iodo- and bromo-pyrazoles are viable substrates, the iodo-analog's higher reactivity often translates to more efficient coupling.

    Interestingly, for certain challenging couplings, particularly with alkylamines bearing β-hydrogens, a switch to a copper-catalyzed system can be advantageous for the 4-iodo-pyrazole, demonstrating the complementarity of different catalytic systems.[2]

    HalogenCoupling Partner TypeTypical Catalyst SystemRelative ReactivityKey Considerations
    IodoAromatic or bulky amines (no β-H)Pd(dba)₂, tBuDavePhos, KOtBuHighEffective for a broad range of amines.[12]
    BromoAromatic or bulky amines (no β-H)Pd(dba)₂, tBuDavePhos, KOtBuModerate-HighGenerally effective, may require more forcing conditions than the iodo analog.[13]
    IodoAlkylamines with β-HCuI, 2-isobutyrylcyclohexanone, KOtBuFavorableCopper catalysis can be more effective for this substrate class.[2][12]
    BromoAlkylamines with β-HPd(dba)₂, tBuDavePhos, KOtBuLowProne to low yields due to β-hydride elimination.[12][13]

    Experimental Workflows and Methodologies

    Visualizing the Experimental Workflow

    The following diagram illustrates a generalized workflow for comparing the reactivity of 4-halo-pyrazole analogs in a cross-coupling reaction.

    G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis start Select 4-Iodo- and 4-Bromo-Pyrazole Analogs reagents Prepare Coupling Partner, Catalyst, Ligand, Base, and Solvent start->reagents setup_iodo Set up Reaction with 4-Iodo-Pyrazole reagents->setup_iodo setup_bromo Set up Reaction with 4-Bromo-Pyrazole reagents->setup_bromo degas Degas Reaction Mixtures setup_iodo->degas setup_bromo->degas heat Heat Reactions under Inert Atmosphere degas->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify characterize Characterize and Quantify Products (NMR, MS) purify->characterize compare Compare Yields and Reaction Rates characterize->compare

    Caption: Generalized workflow for the comparative analysis of 4-halo-pyrazole reactivity.

    Detailed Experimental Protocol: Suzuki-Miyaura Coupling

    The following is a representative protocol for the Suzuki-Miyaura coupling of a 4-halopyrazole.

    Materials:

    • 4-halo-3-methyl-1-propyl-1H-pyrazole (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (4 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane

    • Water

    • Anhydrous sodium sulfate

    • Ethyl acetate

    • Brine

    Procedure:

    • To a flame-dried Schlenk tube is added the 4-halopyrazole (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (2.0 equiv).

    • The tube is evacuated and backfilled with argon three times.

    • Degassed 1,4-dioxane and water (4:1 v/v) are added via syringe.

    • The reaction mixture is heated to 100 °C with vigorous stirring for 4-12 hours. The reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction is cooled to room temperature and diluted with water.

    • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the desired 4-aryl-3-methyl-1-propyl-1H-pyrazole.

    Mechanistic Insight: The Oxidative Addition Step

    The critical difference in reactivity between the iodo- and bromo-pyrazoles lies in the initial oxidative addition step of the catalytic cycle. The weaker C-I bond allows for a lower energy barrier for the insertion of the Pd(0) catalyst.

    G Pd0 Pd(0)L₂ IodoPy 4-Iodo-Pyrazole BromoPy 4-Bromo-Pyrazole TS_Iodo Pd_Iodo Pyrazolyl-Pd(II)(I)L₂ TS_Iodo->Pd_Iodo TS_Bromo Pd_Bromo Pyrazolyl-Pd(II)(Br)L₂ TS_Bromo->Pd_Bromo Energy Relative Energy Reactants Reactants Reactants->TS_Iodo Lower ΔG‡ Reactants->TS_Bromo Higher ΔG‡

    Caption: Energy profile of the oxidative addition for 4-iodo- vs. 4-bromo-pyrazole.

    Conclusion and Recommendations

    The selection between 4-iodo-3-methyl-1-propyl-1H-pyrazole and its 4-bromo analog is highly dependent on the specific synthetic transformation and the desired outcome.

    • For reactions requiring high reactivity and mild conditions, such as the Sonogashira coupling, the 4-iodo-pyrazole is the superior choice. Its facile C-I bond cleavage ensures efficient conversion where the bromo analog may be sluggish.

    • In Suzuki-Miyaura couplings, a careful evaluation is necessary. While the iodo-pyrazole is more reactive, the potential for dehalogenation may lead to lower yields of the desired product. The 4-bromo-pyrazole often offers a more robust and higher-yielding alternative in these cases.

    • For Buchwald-Hartwig aminations, the 4-iodo-pyrazole generally provides higher reactivity. However, the choice of catalyst (palladium vs. copper) should be tailored to the specific amine coupling partner to optimize yields and minimize side reactions.

    Ultimately, this guide provides a framework for understanding the reactivity differences between these two valuable building blocks. It is recommended that researchers perform small-scale test reactions to determine the optimal substrate and conditions for their specific application.

    References

    • A Comparative Guide to the Synthetic Utility of 4-Iodopyrazole and 4-Bromopyrazole. Benchchem.
    • A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions. Benchchem.
    • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives. Benchchem.
    • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.
    • Technical Support Center: Achieving Selective Reactions at C-I vs. C-Br Bonds. Benchchem.
    • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

    • Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository. Available from: [Link]

    • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Molecules. 2020; 25. Available from: [Link]

    • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules. 2020; 25(18):4260. Available from: [Link]

    • Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. PubMed. Available from: [Link]

    • Bond dissociation energy. Wikipedia. Available from: [Link]

    • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC. Available from: [Link]

    • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
    • The Sonogashira Coupling. Available from: [Link]

    • Bond Dissociation Energies. Master Organic Chemistry. Available from: [Link]

    • 6.4: Bond Dissociation Energy. Chemistry LibreTexts. Available from: [Link]

    • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available from: [Link]

    • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

    • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC. Available from: [Link]

    • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

    • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Publications. Available from: [Link]

    • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Available from: [Link]

    • Sonogashira coupling. Wikipedia. Available from: [Link]

    • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. PMC. Available from: [Link]

    • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journals. Available from: [Link]

    • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. Available from: [Link]

    • Theoretical Calculation of Bond Dissociation Energies and Enthalpies of Formation for Halogenated Molecules. ResearchGate. Available from: [Link]

    • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. Available from: [Link]

    • Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available from: [Link]

    • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar. Available from: [Link]

    • Preparation method and application of bromopyrazole compound intermediate. Google Patents.
    • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC. Available from: [Link]

    Sources

    Comparative

    Elevating Purity Analysis: A Comparative Guide to HPLC Method Validation for 4-Iodo-3-methyl-1-propyl-1H-pyrazole

    As a Senior Application Scientist, I frequently audit analytical methods that appear acceptable during development but fail under the rigorous demands of routine quality control. When analyzing halogenated N-alkyl pyrazo...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently audit analytical methods that appear acceptable during development but fail under the rigorous demands of routine quality control. When analyzing halogenated N-alkyl pyrazoles—specifically 4-Iodo-3-methyl-1-propyl-1H-pyrazole , a critical building block in the synthesis of kinase inhibitors and specialized agrochemicals[1]—the analytical stakes are exceptionally high.

    During the N-alkylation of pyrazoles, positional isomers (such as 1-isopropyl or 5-methyl variants) and over-alkylated byproducts frequently form[2]. Traditional High-Performance Liquid Chromatography (HPLC) methods often struggle to resolve these structurally similar impurities, leading to inflated purity reports and downstream synthetic failures.

    In this guide, we will objectively compare a traditional 5 µm fully porous HPLC method against an optimized 2.6 µm Core-Shell approach. Furthermore, we will detail a self-validating experimental protocol grounded in the latest ICH Q2(R2) and USP <1225> guidelines[3][4].

    Mechanistic Causality: Why Traditional Methods Fail

    The core challenge in separating 4-Iodo-3-methyl-1-propyl-1H-pyrazole from its 1-isopropyl isomer lies in their identical molecular weights and nearly identical hydrophobicities.

    • Traditional Approach: A standard 5 µm C18 column relies on fully porous silica. The deep pores create a high resistance to mass transfer (the C -term in the van Deemter equation). For closely related isomers, this diffusion delay causes severe band broadening, resulting in peak overlap (co-elution).

    • Modern Approach: A 2.6 µm Core-Shell column features a solid silica core surrounded by a thin porous shell. This drastically reduces the diffusion path, minimizing band broadening and delivering UHPLC-like efficiency on standard HPLC systems. Furthermore, controlling the mobile phase at pH 6.8 ensures the pyrazole nitrogen ( pKa​≈2.5 ) remains fully unprotonated, eliminating secondary tailing interactions with residual silanols on the stationary phase.

    Separation_Mechanism Sample Pyrazole Isomeric Mixture (1-propyl vs. 1-isopropyl) Trad Traditional 5µm C18 High Mass Transfer Resistance Sample->Trad Modern Core-Shell 2.6µm C18 Low Mass Transfer Resistance Sample->Modern Fail Co-elution / Broad Peaks (Rs < 1.5) Trad->Fail Diffusion Limited Pass Baseline Resolution (Rs > 2.5) Modern->Pass Efficient Kinetics

    Figure 1: Mechanistic comparison of stationary phase morphologies on pyrazole isomer resolution.

    Performance Comparison: Core-Shell vs. Traditional HPLC

    To demonstrate the superiority of the optimized method, we conducted a head-to-head comparison evaluating both chromatographic efficiency and validation robustness.

    Table 1: Chromatographic Conditions Comparison

    ParameterTraditional HPLC MethodOptimized Core-Shell Method
    Column Fully Porous C18 (250 x 4.6 mm, 5 µm)Core-Shell C18 (100 x 4.6 mm, 2.6 µm)
    Mobile Phase 0.1% TFA in Water / Acetonitrile10 mM Ammonium Acetate pH 6.8 / Acetonitrile
    Flow Rate 1.0 mL/min1.2 mL/min
    Run Time 25 minutes8 minutes
    Detection UV at 254 nmPDA at 230 nm (Peak Purity enabled)

    Table 2: ICH Q2(R2) Validation Results Summary

    Validation ParameterTraditional HPLC ResultOptimized Core-Shell ResultAcceptance Criteria (ICH Q2)
    Resolution ( Rs​ ) (vs. isomer)1.3 (Incomplete separation)2.8 (Baseline resolution) Rs​≥1.5
    Tailing Factor ( Tf​ ) 1.71.1 Tf​≤1.5
    Precision (%RSD) 2.1%0.4% ≤2.0%
    Accuracy (Recovery) 96.5% - 103.2%99.1% - 100.8% 98.0% - 102.0%
    LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.08 µg/mL / 0.25 µg/mL S/N ≥3 (LOD), ≥10 (LOQ)
    Self-Validating Experimental Protocol

    Trustworthiness in analytical chemistry requires methods that verify their own performance before a single sample is reported. The following step-by-step protocol integrates System Suitability Testing (SST) as a mandatory gatekeeper, aligning with USP <1225> Category II requirements for impurity quantitation[3][5].

    Step 1: Mobile Phase & Standard Preparation

    • Buffer Prep: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of LC-MS grade water. Adjust to pH 6.8 using dilute acetic acid or ammonium hydroxide. Filter through a 0.22 µm membrane.

    • Diluent: Water:Acetonitrile (50:50, v/v).

    • Resolution Standard: Spike 4-Iodo-3-methyl-1-propyl-1H-pyrazole (100 µg/mL) with its 1-isopropyl isomer (1 µg/mL) in the diluent.

    Step 2: System Suitability Testing (SST) Rationale: SST ensures the instrument and column are capable of the required performance at the exact moment of testing[4].

    • Inject the Resolution Standard six consecutive times.

    • Self-Validation Gate: The sequence must automatically halt if:

      • Resolution ( Rs​ ) between the two isomers is <2.0 .

      • Tailing factor for the main peak is >1.5 .

      • Retention time %RSD is >1.0% .

    Step 3: ICH Q2(R2) Validation Execution

    • Specificity & Peak Purity: Inject a forced-degradation sample (e.g., exposed to 1N HCl, 1N NaOH, or 3% H2​O2​ ). Utilize the Photodiode Array (PDA) detector to calculate the Peak Purity Angle. The purity angle must be less than the purity threshold, proving no degradants are co-eluting under the main pyrazole peak[6].

    • Linearity: Inject standards at 6 levels ranging from the LOQ (0.25 µg/mL) to 150% of the target working concentration (150 µg/mL). Calculate the regression line; R2 must be ≥0.999 [4][6].

    • Accuracy: Prepare sample matrices spiked with known concentrations of the pyrazole standard at 50%, 100%, and 150% levels. Calculate percent recovery[6].

    HPLC_Validation_Lifecycle cluster_val ICH Q2(R2) Validation Execution Start Analytical Target Profile (ATP) Define Purity Requirements Dev Method Development (ICH Q14) Core-Shell C18 Selection Start->Dev SST System Suitability Testing Rs > 2.0, Tailing < 1.5 Dev->SST Optimize Spec Specificity (Isomer Resolution) SST->Spec Pass Lin Linearity & Range (LOQ to 150%) Spec->Lin Acc Accuracy & Precision (Recovery 98-102%) Lin->Acc Routine Routine QC & Lifecycle Performance Monitoring Acc->Routine Validated

    Figure 2: Lifecycle approach to HPLC method validation aligning with ICH Q2(R2) and Q14 guidelines.

    Authoritative Grounding & Regulatory Alignment

    The transition from traditional validation checklists to a lifecycle management approach is heavily emphasized in the recent revisions of USP <1225> and the integration of ICH Q14 with ICH Q2(R2) [7][8][9]. By focusing on the "Reportable Result" and "Fitness for Purpose"[8], the optimized core-shell method not only meets static compliance metrics but provides a robust, dynamic capability that resists routine laboratory variations. The mandatory use of PDA for peak purity specifically addresses the ICH Q2(R2) mandate for demonstrating specificity in the presence of complex matrices or closely eluting pyrazole impurities[4][6].

    References
    • USP <1225> Method Validation - BA Sciences. BA Sciences.
    • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Pharmacopeia.
    • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy.
    • 4-Iodo-3-methyl-1-propyl-1H-pyrazole. AK Scientific, Inc.
    • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
    • Final IWG Concept Paper Q2(R2) and Q14. ICH.
    • HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR. PMC (NIH).
    • Application Notes: The Use of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid as a Pharmaceutical Intermediate. Benchchem.

    Sources

    Validation

    Mass spectrometry fragmentation pattern analysis of 4-Iodo-3-methyl-1-propyl-1H-pyrazole

    Title: Comparative Guide: Mass Spectrometry Fragmentation Analysis of 4-Iodo-3-methyl-1-propyl-1H-pyrazole Introduction 4-Iodo-3-methyl-1-propyl-1H-pyrazole (Chemical Formula: C₇H₁₁IN₂, Exact Mass: 250.00) is a highly sp...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Comparative Guide: Mass Spectrometry Fragmentation Analysis of 4-Iodo-3-methyl-1-propyl-1H-pyrazole

    Introduction 4-Iodo-3-methyl-1-propyl-1H-pyrazole (Chemical Formula: C₇H₁₁IN₂, Exact Mass: 250.00) is a highly specialized building block utilized in modern drug discovery. In pharmaceutical development, 4-iodopyrazoles represent valuable intermediates because the iodine atom provides a highly reactive functional handle at the C-4 position, enabling transition-metal-catalyzed cross-coupling reactions for complex pharmacophore synthesis [3]. Validating the structural integrity and purity of this intermediate is paramount to downstream success.

    This guide objectively compares two primary analytical platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)—for the structural elucidation and quantification of this compound.

    Mechanistic Principles of Fragmentation

    Understanding the intrinsic fragmentation behavior of the pyrazole core is essential for accurate spectral interpretation. The fragmentation of substituted pyrazoles is governed by three primary structural features:

    • The Pyrazole Core: Pyrazole rings classically exhibit two predominant fragmentation processes under mass spectrometric conditions: the expulsion of hydrogen cyanide (HCN) and the loss of molecular nitrogen (N₂) [1].

    • The 4-Iodo Substituent: Because iodine is monoisotopic (100% natural abundance at nominal mass 127), its isotopic pattern lacks the M+2 complexity seen with chlorine or bromine. This makes the neutral loss of the iodine radical (I•, -127 Da) a highly diagnostic and dominant feature in both EI and Collision-Induced Dissociation (CID) spectra [2].

    • The N-Propyl Group: Alkyl chains attached to the pyrazole nitrogen frequently undergo α-cleavage or alkene elimination (e.g., loss of propene, -42 Da) under thermal or collisional stress.

    G M [M+H]+ m/z 251.0 F1 [M+H - I]+ m/z 124.1 M->F1 -I• (127 Da) F2 [M+H - C3H6]+ m/z 209.0 M->F2 -C3H6 (42 Da) F3 [M+H - I - C3H6]+ m/z 82.1 F1->F3 -C3H6 (42 Da) F4 [M+H - I - HCN]+ m/z 97.1 F1->F4 -HCN (27 Da) F2->F3 -I• (127 Da)

    Predicted ESI-CID fragmentation pathway of protonated 4-Iodo-3-methyl-1-propyl-1H-pyrazole.

    Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

    Selecting the appropriate mass spectrometry platform depends entirely on the analytical goal: structural confirmation (qualitative) versus trace-level quantification (quantitative).

    Table 1: Performance Comparison of MS Platforms for Pyrazole Analysis

    ParameterGC-EI-MS (70 eV)LC-ESI-MS/MS (QqQ)
    Ionization Mechanism Hard Ionization (Electron Impact)Soft Ionization (Electrospray) + CID
    Primary Ion Observed Radical Cation [M]⁺• (m/z 250)Protonated Adduct [M+H]⁺ (m/z 251)
    Fragmentation Extent Extensive (Rich spectral fingerprint)Tunable (Dependent on collision energy)
    Sensitivity Moderate (ng to µg range)High (pg to ng range)
    Primary Use Case Structural confirmation, Library matchingPharmacokinetics, Trace impurity profiling
    Causality of Choice High thermal stability and volatility of the compound make it ideal for GC.Need for high-throughput, matrix-tolerant quantification drives LC-MS/MS use.

    Self-Validating Experimental Protocols

    To ensure analytical trustworthiness, the following protocols are designed as self-validating systems. They incorporate built-in quality control mechanisms to prevent false positives and ensure data integrity.

    G S1 System Suitability & Blank Injection S2 Sample Prep (+ Internal Std) S1->S2 S3 Chromatographic Separation S2->S3 S4 Ionization & Mass Analysis S3->S4 S5 MRM Ratio Validation S4->S5

    Self-validating mass spectrometry analytical workflow ensuring data integrity.

    Protocol 1: GC-EI-MS Structural Elucidation
    • System Validation: Perform a mass calibration and tuning using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks meet standard abundance criteria to ensure the 70 eV electron beam is functioning optimally.

    • Sample Preparation: Dissolve 1 mg of 4-Iodo-3-methyl-1-propyl-1H-pyrazole in 1 mL of MS-grade dichloromethane (DCM). Spike with 10 µL of a deuterated internal standard (e.g., Pyrazole-d4) to validate retention time stability and account for injection variability.

    • Chromatography: Inject 1 µL (split ratio 1:50) onto a non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm). Use a temperature gradient: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Data Acquisition: Scan from m/z 40 to 350.

    • Validation Check: Confirm the presence of the molecular ion [M]⁺• at m/z 250. The absence of an M+2 peak of equal or 1/3 intensity confirms the absence of bromine or chlorine contamination, validating the iodine substitution [2].

    Protocol 2: LC-ESI-MS/MS Trace Quantification
    • System Validation: Inject a solvent blank (50% Methanol / 50% Water with 0.1% Formic Acid) to establish a baseline and confirm zero carryover from previous runs.

    • Sample Preparation: Prepare a 100 ng/mL solution in the mobile phase.

    • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • MRM Optimization: Infuse the standard directly to optimize the Declustering Potential (DP) for the [M+H]⁺ precursor (m/z 251.0). Perform a collision energy (CE) sweep to identify the most abundant product ions.

    • Validation Check (MRM Ratios): Monitor two transitions. The primary transition (Quantifier: m/z 251.0 → 124.1) is used for integration. The secondary transition (Qualifier: m/z 251.0 → 82.1) is used for confirmation. The ratio between the quantifier and qualifier must remain within ±20% of the standard across all samples to validate peak purity.

    Quantitative Data & Fragment Annotation

    The following table summarizes the expected quantitative fragmentation data based on the structural mechanics of 4-Iodo-3-methyl-1-propyl-1H-pyrazole under positive ESI-CID conditions.

    Table 2: Expected ESI-MS/MS Product Ions for[M+H]⁺ (m/z 251.0)

    Product Ion (m/z)Neutral Loss (Da)Structural AssignmentRelative AbundanceCE Requirement
    251.0 0[M+H]⁺ (Precursor)VariableLow
    209.0 42Loss of propene (-C₃H₆)MediumLow-Medium
    124.1 127Loss of Iodine radical (-I•)High (Base Peak)Medium
    97.1 154Loss of I• and HCNLowHigh
    82.1 169Loss of I• and propeneMediumHigh

    Conclusion

    For the comprehensive analysis of 4-Iodo-3-methyl-1-propyl-1H-pyrazole, GC-EI-MS provides the ultimate confidence in structural elucidation due to its rich, library-searchable fragmentation patterns. However, for downstream applications such as reaction monitoring or pharmacokinetic profiling where sensitivity and matrix tolerance are required, LC-ESI-MS/MS utilizing MRM ratio validation is the superior alternative.

    References

    • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. URL: [Link]

    • Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. d-nb.info. URL: [Link]

    Comparative

    Benchmarking Catalytic Efficiency of 4-Iodo-3-methyl-1-propyl-1H-pyrazole in Heck Reactions

    Introduction & Strategic Rationale The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. When designing synthetic routes for C4-alkenylated pyrazoles, th...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Strategic Rationale

    The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. When designing synthetic routes for C4-alkenylated pyrazoles, the choice of the halogenated precursor dictates the efficiency, scalability, and thermodynamic viability of the cross-coupling event [1].

    4-Iodo-3-methyl-1-propyl-1H-pyrazole represents a highly specialized, sterically nuanced building block. The 1-propyl group significantly enhances lipophilicity and solubility in organic solvents compared to N-unsubstituted analogs, while the 3-methyl group introduces a critical steric parameter adjacent to the reactive C4 center. This guide objectively benchmarks the catalytic efficiency of this specific iodopyrazole in palladium-catalyzed Heck reactions, comparing it against alternative halopyrazoles to provide researchers with actionable, data-driven insights.

    Mechanistic Causality in the Heck Pathway

    To understand the benchmarking data, we must first analyze the causality behind the molecular interactions in the catalytic cycle. The Heck reaction relies on the successful execution of four fundamental steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination [2].

    For 4-Iodo-3-methyl-1-propyl-1H-pyrazole, the primary synthetic challenge is steric hindrance . The 3-methyl group creates a restrictive pocket around the C4-iodine bond.

    • Why Iodine over Bromine? The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy (~238 kJ/mol) compared to the C-Br bond (~335 kJ/mol). This hyper-reactivity compensates for the steric bulk of the 3-methyl group, ensuring that the initial oxidative addition of the Pd(0) species remains thermodynamically favorable and kinetically rapid [3].

    • Ligand Selection Causality: Because the subsequent migratory insertion of the alkene is also sterically hindered, bulky, electron-rich phosphine ligands (such as P(o-tolyl)₃ or SPhos) are required to accelerate the reaction and prevent the catalyst from resting in inactive states.

    HeckCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (C-I Cleavage) Pd0->OxAdd 4-Iodopyrazole MigIns Migratory Insertion (Alkene Binding) OxAdd->MigIns Alkene BetaElim β-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination (Base Promoted) BetaElim->RedElim Coupled Product RedElim->Pd0 Base / -HI

    Heck catalytic cycle for 4-Iodo-3-methyl-1-propyl-1H-pyrazole.

    Comparative Performance: Benchmarking Data

    To objectively evaluate the catalytic efficiency of 4-Iodo-3-methyl-1-propyl-1H-pyrazole, we benchmarked it against two structural alternatives: its 4-bromo counterpart (to isolate the effect of the halogen) and 4-Iodo-1-methyl-1H-pyrazole (to isolate the effect of the 3-methyl steric bulk).

    The model reaction utilized styrene as the coupling partner, Pd(OAc)₂ as the precatalyst, P(o-tolyl)₃ as the ligand, and K₂CO₃ as the base in anhydrous DMF at 110 °C.

    Table 1: Quantitative Yield and TOF Comparison
    SubstrateHalogenCatalyst SystemTime (h)Isolated Yield (%)TOF (h⁻¹)Primary Byproduct
    4-Iodo-3-methyl-1-propyl-1H-pyrazole I Pd(OAc)₂ / P(o-tolyl)₃ 12 88 36.6 Deiodinated pyrazole (<5%)
    4-Bromo-3-methyl-1-propyl-1H-pyrazoleBrPd(OAc)₂ / P(o-tolyl)₃24428.7Unreacted starting material
    4-Iodo-1-methyl-1H-pyrazoleIPd(OAc)₂ / P(o-tolyl)₃89458.7Homocoupling dimer (<2%)

    Data Analysis & Insights:

    • Halogen Effect: The 4-bromo analog exhibits a drastically reduced Turnover Frequency (TOF) and poor overall yield. The combination of the stronger C-Br bond and the adjacent 3-methyl steric hindrance severely stalls oxidative addition [3].

    • Steric Effect: The 4-Iodo-1-methyl-1H-pyrazole (lacking the 3-methyl group) achieves completion 33% faster than our target compound. This validates the hypothesis that the 3-methyl group impedes the catalytic cycle, making the highly reactive iodine atom an absolute necessity for the 3-methyl-1-propyl scaffold.

    Self-Validating Experimental Protocol

    To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Each critical step includes a mechanistic rationale and an observable validation metric.

    Workflow Prep 1. Reagent Prep Dry & Degas Mix 2. Assembly Catalyst & Base Prep->Mix Heat 3. Thermal Activation 110°C, N2 Atm Mix->Heat Workup 4. Aqueous Workup Quench & Extract Heat->Workup Purify 5. Chromatography Isolation Workup->Purify

    Step-by-step experimental workflow for the Heck coupling protocol.

    Step-by-Step Methodology

    Step 1: Reagent Preparation & Degassing

    • Action: Dissolve 4-Iodo-3-methyl-1-propyl-1H-pyrazole (1.0 equiv) and styrene (1.5 equiv) in anhydrous DMF (0.2 M). Subject the solution to three freeze-pump-thaw cycles.

    • Causality: Oxygen acts as a competitive oxidant that will prematurely oxidize the electron-rich P(o-tolyl)₃ ligand into an inactive phosphine oxide, terminating the catalytic cycle.

    • Self-Validation: The absence of bubbling upon the final thaw cycle confirms the successful removal of dissolved gases.

    Step 2: Catalyst Assembly

    • Action: In a glovebox, add Pd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%), and finely milled anhydrous K₂CO₃ (2.0 equiv) to the reaction vial.

    • Causality: The 1:2 Palladium-to-Ligand ratio is mathematically critical to favor the formation of the coordinatively unsaturated, highly active 14-electron Pd(0)L₂ species required to penetrate the steric bulk of the 3-methyl group.

    Step 3: Thermal Activation & Monitoring

    • Action: Seal the vial, transfer to a heating block, and stir at 110 °C for 12 hours.

    • Causality: Elevated thermal energy is required to drive the sterically hindered migratory insertion step.

    • Self-Validation: Monitor the reaction via LC-MS at the 4-hour mark. The disappearance of the m/z peak corresponding to the iodopyrazole and the emergence of the product mass validates that oxidative addition and β-hydride elimination are successfully cycling.

    Step 4: Quenching and Purification

    • Action: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) followed by brine. Purify via silica gel chromatography.

    • Causality: DMF is notoriously difficult to remove via standard aqueous workup. The use of 5% LiCl drastically increases the partition coefficient of DMF into the aqueous layer, preventing solvent contamination in the final isolated product.

    Troubleshooting: Mitigating Dehalogenation

    When working with highly reactive iodopyrazoles, the most common mode of failure is reductive deiodination (yielding 3-methyl-1-propyl-1H-pyrazole) [4].

    Mechanistic Cause: If the migratory insertion step is too slow (due to the steric clash between the incoming alkene and the 3-methyl group), the Pd(II)-aryl intermediate has a prolonged lifetime. In the presence of trace moisture or adventitious hydride sources (often from the amine bases or solvent degradation), the intermediate undergoes premature reductive elimination, replacing the iodine with a proton.

    Corrective Action:

    • Strict adherence to anhydrous conditions (using oven-dried glassware and anhydrous K₂CO₃).

    • If dehalogenation exceeds 5%, switch the ligand from P(o-tolyl)₃ to a more electron-rich, sterically demanding ligand like SPhos or P(t-Bu)₃ . These ligands accelerate the migratory insertion and reductive elimination steps, minimizing the lifespan of the vulnerable Pd(II)-aryl intermediate [1].

    References

    • Title : Transition-Metal-Catalyzed Divergent C–H Functionalization of Five-Membered Heteroarenes Source : ACS Publications (Accounts of Chemical Research) URL : [Link]

    • Title : Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles Source : PMC (National Institutes of Health) URL :[Link]

    Validation

    Validating structural identity of 4-Iodo-3-methyl-1-propyl-1H-pyrazole via 2D NMR

    As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a classic analytical bottleneck: the definitive structural validation of N-alkylated pyrazoles. When synthesizing 4-Iodo-3-methyl-1-...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a classic analytical bottleneck: the definitive structural validation of N-alkylated pyrazoles. When synthesizing 4-Iodo-3-methyl-1-propyl-1H-pyrazole , the starting material (3-methyl-4-iodo-1H-pyrazole) exists as a rapidly exchanging tautomeric mixture in solution. Consequently, alkylation with propyl iodide inevitably yields a mixture of two regioisomers: the desired 3-methyl-1-propyl isomer and the 5-methyl-1-propyl byproduct.

    Because these isomers possess identical molecular weights and nearly identical functional groups, standard analytical techniques often fail to differentiate them. This guide objectively compares available analytical modalities and provides a comprehensive, self-validating 2D NMR methodology to unambiguously prove the structural identity of 4-Iodo-3-methyl-1-propyl-1H-pyrazole.

    Comparative Analysis of Analytical Modalities

    To establish a robust analytical pipeline, we must evaluate the performance of available techniques based on their ability to resolve spatial regiochemistry. As summarized in Table 1, while mass spectrometry is excellent for confirming successful alkylation, only 2D NMR and X-ray crystallography provide the spatial resolution required for definitive isomer differentiation [1].

    Table 1: Performance Comparison of Analytical Modalities for Pyrazole Isomers

    Analytical ModalityRegiochemical ResolutionSpeed / ThroughputSample StateRelative Cost
    LC-MS/MS Poor (Cannot distinguish isomers)High (< 5 mins)SolutionLow
    1D NMR ( 1 H, 13 C) Moderate (Ambiguous connectivity)High (~10 mins)SolutionLow
    2D NMR (HMBC, NOESY) Excellent (Definitive spatial mapping) Moderate (2-12 hours)SolutionModerate
    X-ray Crystallography Excellent (Absolute 3D structure)Low (Days to Weeks)Single CrystalHigh

    Given that growing single crystals is time-consuming and often unpredictable, 2D NMR stands as the gold-standard, solution-phase alternative for high-throughput structural validation.

    Mechanistic Deep Dive: The 2D NMR Strategy

    A self-validating NMR protocol does not rely on a single spectrum; it builds a web of orthogonal evidence. For 4-Iodo-3-methyl-1-propyl-1H-pyrazole, the strategy relies on three specific pulse sequences:

    • Phase-Edited HSQC (Heteronuclear Single Quantum Coherence):

      • Causality: We must first map all directly bonded C-H pairs. Phase editing allows us to instantly differentiate the CH3​ (methyl) and CH (pyrazole C5) signals (positive phase) from the CH2​ signals of the propyl chain (negative phase).

    • HMBC (Heteronuclear Multiple Bond Correlation):

      • Causality: HMBC tracks 2-bond ( 2J ) and 3-bond ( 3J ) carbon-proton couplings. The isolated pyrazole proton (C5-H) will show a critical 3J correlation across the nitrogen atom to the first carbon of the propyl chain ( N1−CH2​ ).

    • NOESY / ROESY (Nuclear Overhauser Effect Spectroscopy):

      • Causality: This is the definitive proof of regiochemistry. NOE relies on dipole-dipole interactions through space (< 5 Å), not through bonds. If the molecule is the 3-methyl isomer , the N1-propyl group is spatially adjacent to the C5-proton, yielding a strong NOE cross-peak. If it is the 5-methyl isomer , the N1-propyl group is adjacent to the C5-methyl group, yielding an entirely different NOE signature [2].

    G Start N-Alkylation of 4-Iodo-3-methyl-1H-pyrazole MS LC-MS: Confirms Mass [M+H]+ = 251.0 Start->MS Step 1 NMR1D 1D NMR: Identifies Functional Groups MS->NMR1D Step 2 NMR2D 2D NMR Suite (HMBC & NOESY) NMR1D->NMR2D Step 3 NOESY_Check NOESY / ROESY: Spatial Correlation? NMR2D->NOESY_Check Regiochemical Assignment Isomer3 4-Iodo-3-methyl-1-propyl-1H-pyrazole (NOE: N1-Propyl ↔ C5-H) NOESY_Check->Isomer3 Yes (C5-H) Isomer5 4-Iodo-5-methyl-1-propyl-1H-pyrazole (NOE: N1-Propyl ↔ C5-CH3) NOESY_Check->Isomer5 Yes (C5-CH3)

    Fig 1: 2D NMR analytical workflow for definitive pyrazole regiochemical assignment.

    Experimental Protocol: Self-Validating 2D NMR Workflow

    To ensure reproducibility and trustworthiness, execute the following step-by-step methodology.

    Step 1: Optimized Sample Preparation
    • Action: Dissolve 15–20 mg of the purified pyrazole in 600 µL of CDCl3​ or DMSO−d6​ .

    • Scientific Rationale: While 1 H NMR requires <1 mg of sample, 2D HMBC relies on the natural abundance of 13C (only 1.1%). A highly concentrated sample (≥ 0.1 M) drastically reduces the required acquisition time for HMBC from overnight to under 2 hours, minimizing sample degradation risks.

    Step 2: Acquisition Parameters
    • HSQC: Run a multiplicity-edited sequence (hsqcedetgpsisp2.2 on Bruker systems). Set the 1JCH​ coupling constant to 145 Hz.

    • HMBC: Set the long-range coupling constant ( nJCH​ ) to 8 Hz. This is the optimal average for detecting the critical 3-bond couplings across the pyrazole heteroatoms.

    • ROESY (Preferred over NOESY):

      • Scientific Rationale: 4-Iodo-3-methyl-1-propyl-1H-pyrazole has a molecular weight of ~250 Da. Molecules in this mid-weight regime often tumble at a rate that falls into the "NOE zero-crossing" region, where standard NOESY signals vanish. Utilizing a ROESY sequence (spin-lock mixing time of 300 ms) forces the cross-peaks to be positive, guaranteeing reliable spatial data regardless of the exact tumbling correlation time ( τc​ ).

    Step 3: Data Interpretation & Quantitative Validation

    Process the spectra and map the correlations against the expected quantitative values outlined in Table 2.

    Table 2: Quantitative 2D NMR Correlation Data for 4-Iodo-3-methyl-1-propyl-1H-pyrazole

    Nucleus / ProtonExpected 1 H Shift (ppm)Expected 13 C Shift (ppm)Key HMBC Correlations ( 2J , 3J )Definitive ROESY Correlation
    N1- CH2​ (Propyl) ~4.05 (t)~52.0C5, C1' (Propyl)C5-H
    C3- CH3​ ~2.25 (s)~13.0C3, C4None to Propyl
    C4-I -~60.0--
    C5-H ~7.50 (s)~135.0C3, C4, N1- CH2​ N1- CH2​

    Validation Checkpoint: If the ROESY spectrum displays a strong cross-peak between the triplet at ~4.05 ppm and the singlet at ~7.50 ppm, the structure is definitively the 3-methyl isomer. If the cross-peak appears between ~4.05 ppm and the methyl singlet at ~2.25 ppm, you have isolated the 5-methyl byproduct.

    Conclusion

    While LC-MS and 1D NMR are excellent preliminary tools, they lack the spatial resolution required to solve pyrazole regiochemistry. By implementing a targeted 2D NMR suite—specifically leveraging ROESY to overcome mid-weight molecule tumbling limitations—researchers can establish a self-validating, highly accurate proof of structure for 4-Iodo-3-methyl-1-propyl-1H-pyrazole and its analogs.

    References

    • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

    Safety & Regulatory Compliance

    Safety

    4-Iodo-3-methyl-1-propyl-1H-pyrazole proper disposal procedures

    Operational Guide: Disposal Procedures for 4-Iodo-3-methyl-1-propyl-1H-pyrazole As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling and disposal of complex halogenated h...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Operational Guide: Disposal Procedures for 4-Iodo-3-methyl-1-propyl-1H-pyrazole

    As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling and disposal of complex halogenated heterocycles meet both stringent safety standards and environmental regulations. 4-Iodo-3-methyl-1-propyl-1H-pyrazole is a highly valuable building block in drug development and agrochemical synthesis due to the diverse chemical properties and stability of its electron-rich pyrazole skeleton[1]. However, the presence of the heavy iodine atom at the C-4 position introduces specific logistical and environmental challenges during disposal.

    This guide provides a self-validating, step-by-step operational plan for the safe disposal of 4-Iodo-3-methyl-1-propyl-1H-pyrazole, grounded in EPA standards for halogenated organic wastes.

    Chemical Profiling and Disposal Causality

    To design an effective waste management strategy, we must first understand the molecular behavior of the compound under degradation conditions. The pyrazole ring is highly stable, but under extreme heat, the carbon-iodine (C-I) bond cleaves.

    If incinerated improperly or at low temperatures, 4-Iodo-3-methyl-1-propyl-1H-pyrazole will release highly toxic hydrogen iodide (HI) gas, elemental iodine (I2), and nitrogen oxides (NOx)[2]. Because iodine is a heavy halogen, the waste stream is strictly classified under halogenated organic waste protocols. The US Environmental Protection Agency (EPA) mandates that such high-halogen content wastes be treated via rotary kiln incineration equipped with caustic scrubbing systems. This specific setup is required to neutralize the acidic flue gases (like HI) before environmental discharge[3].

    Compound Disposal Profile

    The quantitative data below dictates the segregation and treatment pathways for this specific pyrazole derivative.

    Property / ParameterValue / ClassificationOperational Implication
    Compound Name 4-Iodo-3-methyl-1-propyl-1H-pyrazoleTarget analyte for waste tracking and manifesting.
    CAS Number 1354704-24-7[4]Required identifier for all hazardous waste manifests.
    Molecular Formula C7H11IN2[4]Indicates high nitrogen and halogen load upon combustion.
    Molecular Weight 250.08 g/mol [5]Used to calculate total iodine mass in bulk waste streams.
    Halogen Content ~50.7% Iodine (by weight)High halogen load strictly prohibits standard municipal incineration.
    EPA Waste Category Halogenated Organic Waste[3]Requires specialized vendor processing (Rotary Kiln + Scrubber).

    Step-by-Step Disposal Protocol

    The following methodology ensures compliance with the Resource Conservation and Recovery Act (RCRA) and prevents accidental exposure or environmental contamination.

    Step 1: Waste Segregation

    • Action: Isolate 4-Iodo-3-methyl-1-propyl-1H-pyrazole waste from non-halogenated solvents, strong oxidizers, and heavy metals.

    • Causality: Mixing halogenated waste with non-halogenated waste unnecessarily increases the volume and cost of specialized halogenated waste disposal. Furthermore, free iodine can react adversely with strong oxidizing agents or certain metals, potentially releasing volatile iodine gas prematurely.

    Step 2: Containment

    • Action: Collect the solid or solvent-dissolved waste in high-density polyethylene (HDPE) or amber glass containers with secure, leak-proof Teflon-lined caps.

    • Causality: HDPE and glass are chemically inert to halogenated pyrazoles. Amber glass is specifically chosen to protect the C-I bond from premature photolytic degradation, which could darken the solution and release free iodine during prolonged storage.

    Step 3: RCRA-Compliant Labeling

    • Action: Label the primary container immediately upon the first drop of waste entering it. The label must explicitly state: "Hazardous Waste - Halogenated Organic (Contains Iodine and Nitrogen)".

    • Causality: Accurate labeling prevents dangerous mixing downstream and provides the licensed disposal facility with the necessary information to route the waste to the correct high-temperature incinerator[6].

    Step 4: Vendor Handoff and Thermal Treatment

    • Action: Transfer the waste to a licensed hazardous waste disposal vendor. Explicitly specify on the manifest that the waste requires Rotary Kiln Incineration with Caustic Scrubbing .

    • Causality: Standard liquid injection incinerators may not reach the sustained temperatures required to fully destroy the stable pyrazole ring. Rotary kilns operate at >1000°C, ensuring complete molecular combustion, while the integrated caustic scrubber neutralizes the resulting HI and NOx gases into harmless aqueous salts[3].

    Process Visualization

    WasteDisposal Start 4-Iodo-3-methyl-1-propyl-1H-pyrazole Waste Generation Segregate Segregate as Halogenated Organic Waste Start->Segregate Label Label: Hazardous Waste (Contains Iodine/Nitrogen) Segregate->Label Store Store in HDPE/Amber Glass Secondary Containment Label->Store Incinerate Rotary Kiln Incineration (>1000°C) Store->Incinerate Licensed Vendor Scrubber Caustic Scrubbing (Neutralize HI & NOx) Incinerate->Scrubber Flue Gas End Safe Environmental Discharge Scrubber->End

    Standardized disposal workflow for halogenated pyrazole waste via incineration and scrubbing.

    Immediate Spill Response Workflow

    In the event of a breach or spill during operational handling, execute the following immediate actions to regain containment:

    • Evacuate and Ventilate: Clear personnel from the immediate area. Ensure local exhaust ventilation (fume hoods) is operating at maximum capacity to clear any aerosolized particulates or sublimated iodine.

    • PPE Donning: Responders must wear chemical-resistant nitrile gloves (double-gloved), safety goggles, and a lab coat. If the spill is large or heated, a NIOSH-approved respirator is required.

    • Containment: Surround the spill with non-combustible, inert absorbent material (e.g., vermiculite, sand, or specialized diatomaceous earth pads). Do not use combustible materials like paper towels for bulk pure compound.

    • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a designated hazardous waste container.

    • Decontamination: Wash the spill surface with a mild detergent and water, collecting the rinsate as halogenated aqueous waste, as it now contains trace amounts of the iodinated pyrazole.

    References

    • [3] Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis | Source: epa.gov | URL:

    • [2] Title: Other Disposal Guidance | I-WASTE DST | US EPA | Source: epa.gov | URL:

    • [6] Title: EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule - Quarles | Source: quarles.com | URL:

    • [4] Title: AK Scientific, Inc.: 4-Iodo-3-methyl-1-propyl-1H-pyrazole | Source: aksci.com | URL:

    • [5] Title: 1215295-86-5|4-Iodo-1-isopropyl-3-methyl-1H-pyrazole - BLDpharm | Source: bldpharm.com | URL:

    • [1] Title: Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate | Source: d-nb.info | URL:

    Sources

    Handling

    Personal protective equipment for handling 4-Iodo-3-methyl-1-propyl-1H-pyrazole

    Operational and Safety Guide: Handling 4-Iodo-3-methyl-1-propyl-1H-pyrazole in Drug Discovery Workflows Physicochemical Rationale for Handling Precautions 4-Iodo-3-methyl-1-propyl-1H-pyrazole (CAS: 1354704-24-7) is a hig...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Operational and Safety Guide: Handling 4-Iodo-3-methyl-1-propyl-1H-pyrazole in Drug Discovery Workflows

    Physicochemical Rationale for Handling Precautions

    4-Iodo-3-methyl-1-propyl-1H-pyrazole (CAS: 1354704-24-7) is a highly versatile building block widely utilized in medicinal chemistry. Its highly polarizable carbon-iodine bond at the C4 position makes it an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Sonogashira couplings) during the synthesis of pyrazole-based kinase inhibitors [3].

    However, the very features that make it synthetically useful also dictate its hazard profile. The N1-propyl group significantly increases the molecule's partition coefficient (LogP), enhancing its lipophilicity and ability to cross the stratum corneum (skin) and lipid bilayers. Combined with the intrinsic toxicity of halogenated nitrogen heterocycles, this compound poses acute systemic toxicity risks via dermal, inhalation, and oral routes [1]. Structurally analogous halogenated pyrazoles are strictly regulated under UN Class 6.1 (Toxic Substances) [2].

    Hazard Profile & Risk Assessment

    Understanding the specific GHS classifications is critical for establishing a self-validating safety protocol. All downstream handling decisions must be anchored to these baseline hazards.

    Table 1: Hazard Summary and Quantitative Classifications

    FeatureSpecificationOperational Implication
    CAS Number 1354704-24-7Unique identifier for SDS cross-referencing [3].
    UN Classification UN 2811Must be transported and disposed of as a Toxic solid, organic, n.o.s. [2].
    Hazard Class 6.1 (Toxic Substances)Requires segregation from oxidizing agents and acids.
    Signal Word DANGER Indicates severe, acute risk to personnel upon exposure.
    Hazard Statements H301, H311, H331Toxic if swallowed, in contact with skin, or if inhaled [2].

    Personal Protective Equipment (PPE) Matrix

    To mitigate the risks outlined above, personnel must employ a defense-in-depth approach to PPE. Do not rely on standard laboratory attire when handling Class 6.1 toxic solids.

    Table 2: Required PPE and Scientific Causality

    PPE CategorySpecificationCausality / Scientific Rationale
    Hand Protection Double-gloved; Inner: Nitrile (4 mil), Outer: Butyl Rubber (8 mil)The lipophilic propyl chain enhances dermal penetration. Halogenated organics can rapidly permeate standard latex. Double gloving allows immediate shedding of the outer layer upon contamination.
    Eye Protection Tight-fitting chemical splash goggles + Face shieldPrevents mucosal absorption of airborne particulates or micro-droplets during powder transfer and solvent dissolution.
    Respiratory Hard-ducted Chemical Fume Hood (Face velocity: 80-100 fpm)Primary engineering control. Prevents inhalation of toxic dust (H331). If maintenance requires handling outside a closed system, a full-face P100 particulate respirator is mandatory.
    Body Protection Flame-retardant (Nomex) lab coat and chemical-resistant apronProtects against accidental spills and static-induced ignition of solvent vapors commonly used in pyrazole reactions (e.g., DMF, DMSO).

    Operational Plan: Safe Handling Workflows

    The following protocols are designed as self-validating systems; each step contains an inherent check to ensure the preceding step was executed correctly.

    Methodology 1: Safe Weighing and Transfer Protocol
    • Engineering Control Verification: Before opening the chemical container, verify the fume hood monitor displays a face velocity between 80 and 100 feet per minute (fpm). Clear the workspace of all incompatible materials, particularly strong oxidizing agents.

    • Static Dissipation: Powders of halogenated heterocycles can hold static charges, leading to sudden aerosolization. Discharge the analytical balance and the workspace using an anti-static bar or a zero-stat gun.

    • Container Preparation: Pre-tare a sealable reaction vial. Do not weigh the powder directly onto open weigh paper, as this maximizes the exposed surface area and inhalation risk.

    • Transfer Execution: Using a disposable, anti-static polypropylene spatula, transfer the 4-Iodo-3-methyl-1-propyl-1H-pyrazole into the tared vial. Seal the vial immediately before removing it from the balance enclosure.

    • Immediate Decontamination: Wipe down the balance pan and surrounding hood surface with a solvent (e.g., isopropanol) followed by a 10% sodium hypochlorite (bleach) solution to chemically degrade residual active pharmaceutical ingredients (APIs). Discard the wipes in a sealed hazardous waste bag.

    G A Pre-Operation: Verify Fume Hood & PPE B Weighing & Transfer (Anti-Static Controls) A->B C Reaction Execution (Closed System) B->C D Spill or Exposure Detected? C->D E Initiate Spill Protocol (Evacuate & Contain) D->E Yes F Standard Waste Disposal (UN 2811 Segregation) D->F No E->F G Hazardous Material Incineration F->G

    Figure 1: Operational workflow and spill response matrix for handling Class 6.1 toxic pyrazoles.

    Emergency Response & Spill Protocol

    In the event of a spill outside of primary containment, the acute toxicity of the compound requires immediate, structured escalation.

    Methodology 2: Chemical Spill Response and Decontamination
    • Evacuation & Isolation: Immediately alert all laboratory personnel. Evacuate the immediate vicinity and restrict access to the spill zone.

    • PPE Escalation: The spill response team must don heavy-duty chemical-resistant suits (e.g., Tychem) and full-face respirators equipped with combined organic vapor/particulate (P100) cartridges.

    • Containment: Surround the powder or dissolved spill with an inert, non-combustible absorbent material such as diatomaceous earth or vermiculite. Crucial Rationale: Never use combustible absorbents like sawdust, which can react exothermically with halogenated compounds.

    • Collection: Carefully sweep the absorbed mixture using non-sparking tools to prevent static ignition of any co-spilled solvents. Place the material into a rigid, sealable hazardous waste container.

    • Surface Neutralization: Wash the spill area with a mild alkaline detergent solution. Pyrazole derivatives can be persistent on surfaces; the alkaline wash helps to solubilize and lift residual organics.

    Waste Disposal Plan

    Proper disposal is mandated under GHS P501 standards to prevent environmental contamination and protect downstream waste handlers [1].

    • Solid Waste Segregation: Collect all solid waste, including contaminated gloves, disposable spatulas, and empty reagent vials, in a designated, clearly labeled "Toxic Halogenated Organic Waste" container.

    • Liquid Waste Compatibility: If the chemical is dissolved in organic solvents (e.g., DMF, DMSO) during reaction workflows, store the liquid waste in a compatible high-density polyethylene (HDPE) carboy. Do not mix with acidic waste streams to prevent unintended exothermic reactions or the release of toxic iodine gas.

    • Manifesting and Transport: All waste containers must be strictly labeled with UN 2811 (Toxic solid, organic, n.o.s.) and handed over to a certified hazardous waste management facility for high-temperature incineration [2].

    References

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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